DL-Histidine-d3
描述
属性
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-WSWICNJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is DL-Histidine-d3 and its chemical structure
An In-depth Technical Guide to DL-Histidine-d3 for Researchers and Drug Development Professionals
Introduction to this compound
This compound is a stable isotope-labeled form of DL-histidine.[1][2] It is a racemic mixture, containing equal amounts of the D- and L-enantiomers of histidine in which three hydrogen atoms have been replaced by deuterium.[3] Specifically, the deuterium atoms are located at the alpha and beta positions of the amino acid side chain.[3] This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[2]
The primary application of this compound is as an internal standard for the precise quantification of natural histidine in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical properties are nearly identical to unlabeled histidine, allowing it to co-elute and ionize similarly, while its increased mass allows for its clear differentiation in a mass spectrometer.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of DL-histidine, with the exception of the substitution of three hydrogen atoms with deuterium at the α- and β-positions. The formal name for this compound is histidine-α,β,β-d3.[3]
Chemical Structure of this compound:
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 344299-50-9 | [1][3][4] |
| Molecular Formula | C₆H₆D₃N₃O₂ | [1][3] |
| Molecular Weight | 158.17 g/mol | [1][4] |
| Synonyms | DL-Histidine-α,β,β-d3; 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [3][4][5] |
| Purity | ≥98% | [1][4] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Solubility | Soluble in 1N HCl | [3] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [2] |
Applications in Research and Drug Development
This compound serves as a critical tool in various research and development applications, primarily due to its utility as an internal standard.
-
Quantitative Bioanalysis: The most common application of this compound is as an internal standard in LC-MS or GC-MS methods for the accurate quantification of histidine in biological matrices such as plasma, urine, and tissue homogenates.[2][3] This is crucial in metabolomics studies and in the clinical monitoring of diseases where histidine levels are altered.[6][7]
-
Metabolic Tracer Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to study the in vivo metabolism of histidine.[2] By tracking the incorporation and conversion of the labeled histidine, researchers can gain insights into metabolic pathways and fluxes.
-
Pharmacokinetic Studies: In drug development, deuteration of drug candidates is a strategy to alter their metabolic profiles and improve pharmacokinetic properties.[2] While this compound is not a drug itself, its use in analytical methods supports the pharmacokinetic and pharmacodynamic studies of drugs that may interact with histidine metabolism.
Experimental Protocols
Quantification of Histidine in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of histidine in human plasma using this compound as an internal standard.
Objective: To determine the concentration of histidine in human plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
Histidine standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of histidine in water.
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Serially dilute the histidine stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-2% B over 0.5 min, 2-95% B over 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
-
Histidine: Q1 156.1 -> Q3 110.1
-
This compound: Q1 159.1 -> Q3 113.1
-
-
Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both histidine and this compound.
-
Calculate the peak area ratio (Histidine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of histidine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Histidine Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying histidine in a biological sample using this compound as an internal standard.
Caption: Workflow for histidine quantification using an internal standard.
Simplified Histidine Biosynthesis Pathway
While this compound is a synthetic compound, understanding the biological context of histidine is crucial. The following diagram provides a simplified overview of the de novo biosynthesis pathway of L-histidine.
Caption: Simplified de novo biosynthesis pathway of L-histidine.
Conclusion
This compound is a high-purity, stable isotope-labeled compound that is indispensable for the accurate quantification of histidine in complex biological matrices. Its properties make it an ideal internal standard for mass spectrometry-based analytical methods. For researchers in metabolomics, clinical diagnostics, and drug development, this compound provides the reliability and precision required for robust and reproducible results. This guide has provided the core technical information, a detailed experimental protocol, and illustrative workflows to facilitate its effective use in the laboratory.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. achemtek.com [achemtek.com]
- 5. DL-Histidine D3 [artis-isotopes.com]
- 6. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]
- 7. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
DL-Histidine-d3 physical and chemical properties
An In-depth Technical Guide to DL-Histidine-d3: Core Physical and Chemical Properties for Researchers
Introduction
This compound is the deuterium-labeled form of DL-Histidine, a racemic mixture of the D- and L-isomers of the essential amino acid histidine.[1] The incorporation of three deuterium atoms (d3) at the α- and β-positions of the propanoic acid side chain results in a stable, heavier isotopologue.[1][2] This property makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the precise quantification of natural histidine in biological samples using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Its use extends to metabolic studies and as a tracer in drug development, where deuterium labeling can influence pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with key experimental applications relevant to researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Formal Name | histidine-α,β,β-d₃ | [1] |
| Synonyms | DL-Histidine-Alpha,Beta,Beta-D3; 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [6][7] |
| CAS Number | 344299-50-9 | [1][6][8] |
| Molecular Formula | C₆H₆D₃N₃O₂ | [1][8] |
| Formula Weight | 158.2 g/mol (also reported as 158.17 g/mol ) | [1][6][8] |
| Purity | ≥98% to ≥99% deuterated forms (d₁-d₃) | [1][6][8] |
| Canonical SMILES | OC(C(N)([2H])C([2H])([2H])C1=CN=CN1)=O | [4][8] |
| InChI Key | HNDVDQJCIGZPNO-WSWICNJZSA-N | [1] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Appearance | A solid; Off-white to light brown powder | [1][4] |
| Melting Point | The melting point for its non-deuterated counterpart, DL-Histidine, is approximately 273 °C (decomposes).[9][10] | |
| Solubility | Soluble in 1N HCl; Soluble in water (H₂O) at 25 mg/mL with sonication.[1][4] |
Table 3: Storage and Stability
| Property | Value | Source(s) |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored at -20°C) | [1] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere.[1][4] | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month.[4][11] |
Experimental Protocols and Applications
This compound is not typically a subject of study for its own biological activity but is rather a critical tool for enabling other research. Its primary application is as an internal standard in quantitative analysis.
Use as an Internal Standard in LC-MS/MS Quantification
The most common application of this compound is as an internal standard for the accurate measurement of histidine concentrations in complex biological matrices like plasma, serum, or tissue extracts.[1] Because its chemical and physical properties are nearly identical to endogenous histidine, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the unlabeled analyte.
Methodology Outline:
-
Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma) and a set of calibration standards.
-
Protein Precipitation: Proteins are typically removed by adding a solvent like methanol or acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into an LC system (often using a C18 or HILIC column) to separate histidine from other sample components.
-
Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both unlabeled histidine (analyte) and this compound (internal standard).
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples and standards. A calibration curve is generated by plotting this ratio against the known concentrations of the standards. The concentration of histidine in the unknown samples is then determined from this curve.
pKa Determination via Raman Spectroscopy
Deuterium labeling of the imidazole ring of histidine provides a unique vibrational probe for determining the pKa of the residue in various environments, such as within peptides or hydrogels.[12] The C-D bond stretch has a distinct Raman-active frequency that is sensitive to the protonation state of the adjacent nitrogen atoms in the imidazole ring.[12]
Methodology Concept:
-
Synthesis: A C2-deuterated histidine is incorporated into a peptide or protein of interest.[12]
-
Sample Preparation: The sample is prepared in a series of buffers across a wide pH range.
-
Raman Spectroscopy: Raman spectra are acquired for the sample at each pH value.
-
Data Analysis: The frequency of the C-D stretching vibration is monitored. A plot of the frequency shift or intensity change versus pH is generated, and the data are fitted to a sigmoidal curve. The midpoint of this curve corresponds to the pKa of the histidine residue.[13]
Logical and Biochemical Relationships
The utility of this compound is fundamentally linked to its relationship with natural histidine and its role as a precursor in biochemical pathways.
Histidine itself is a precursor for the biosynthesis of histamine, a critical neurotransmitter and signaling molecule involved in immune responses, gastric acid secretion, and allergic reactions.[14][15] Understanding the baseline levels of histidine, facilitated by tools like this compound, is essential for studying these pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DL-Histidine-a,b,b-D3 | CAS No- 344299-50-9 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound - Amino Acids - CAT N°: 34841 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achemtek.com [achemtek.com]
- 7. DL-Histidine D3 [artis-isotopes.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. L-Histidine | Endogenous Metabolite | TargetMol [targetmol.com]
- 15. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of DL-Histidine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Histidine-d3, specifically deuterated at the alpha and beta positions (histidine-α,β,β-d3). This isotopically labeled amino acid is a critical internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) in various research and development applications, including metabolic studies and pharmacokinetic assessments.
Synthesis of this compound
The synthesis of DL-Histidine-α,β,β-d3 is typically achieved through hydrogen-deuterium (H/D) exchange reactions under conditions that facilitate both deuteration and racemization. While numerous methods exist for deuterating the imidazole ring of histidine, labeling the α and β positions requires specific catalytic conditions.[1][2] The following protocol is a generalized yet robust method based on established principles of H/D exchange for amino acids.[3]
Principle of Synthesis
The core of the synthesis involves the exchange of protons at the α- and β-carbon positions with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O). This exchange is often catalyzed by an acid or base, or by a combination of reagents like pyridoxal and a metal ion (e.g., Al³⁺) that form a Schiff base intermediate.[3] This intermediate facilitates the tautomerization and deprotonation/reprotonation at the α and β positions, allowing for deuterium incorporation. The reaction conditions, particularly elevated temperatures and acidic or basic pH, also promote racemization at the chiral α-carbon, converting an L- or D-histidine starting material into the desired DL-racemic mixture.[1]
Experimental Protocol: Proposed H/D Exchange Method
This protocol describes a plausible method for the synthesis of this compound on a laboratory scale.
Materials:
-
L-Histidine (or DL-Histidine)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Deuterated Hydrochloric Acid (DCl in D₂O, 35 wt. %) or Sodium Deuteroxide (NaOD in D₂O, 40 wt. %)
-
Anhydrous Ethanol
-
Diatomaceous Earth (e.g., Celite®)
Procedure:
-
Dissolution: In a high-pressure reaction vessel, dissolve 1.0 g of L-Histidine in 20 mL of Deuterium Oxide (D₂O).
-
Acid/Base Catalysis: Carefully add a catalytic amount of DCl (to achieve a final concentration of ~6-8 M) or NaOD (to achieve a strongly basic pD).[1] The use of strong acid is effective for α-carbon exchange.[1]
-
Reaction: Seal the vessel and heat the mixture to a temperature between 180-200°C for 24-48 hours with constant stirring. The high temperature is crucial for facilitating the H/D exchange at the less reactive β-position and ensuring complete racemization.[1][3]
-
Cooling and Neutralization: Allow the vessel to cool to room temperature. Carefully neutralize the reaction mixture. If DCl was used, neutralization can be achieved with a base like pyridine or by using an ion-exchange resin.
-
Solvent Removal: Remove the D₂O under reduced pressure using a rotary evaporator to obtain a crude solid. To remove any residual exchangeable deuterons (from -NH₂ and -COOH), the solid can be re-dissolved in H₂O and re-evaporated; this step should be repeated three times.
-
Purification: The crude this compound is often purified by recrystallization. Dissolve the crude product in a minimal amount of boiling water, filter through a pad of diatomaceous earth to remove any insoluble impurities, and allow it to cool slowly. An anti-solvent like ethanol may be added to induce precipitation.
-
Drying: Collect the resulting crystals by filtration, wash with cold ethanol, and dry under a high vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound via acid-catalyzed H/D exchange.
Isotopic Purity Analysis
Determining the isotopic purity and confirming the location of deuterium incorporation are critical quality control steps. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the isotopic distribution of the synthesized compound, providing a quantitative measure of the deuteration level.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol/water).
-
Instrumentation: The sample is infused into a high-resolution mass spectrometer, typically an Orbitrap or FT-ICR instrument, using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: A full scan mass spectrum is acquired in the region of the protonated molecular ion [M+H]⁺.
-
Data Analysis: The relative intensities of the isotopologue peaks (M, M+1, M+2, M+3, etc.) are measured. The isotopic purity is calculated by comparing the observed isotopic distribution to the theoretical natural abundance distribution of an unlabeled standard. The percentage of each deuterated species (d₀, d₁, d₂, d₃) is then determined.[5][6]
Data Presentation:
| Species | Theoretical m/z ([M+H]⁺) | Description | Expected Abundance (%) |
| d₀-Histidine | 156.0768 | Unlabeled Histidine | < 1% |
| d₁-Histidine | 157.0831 | Histidine with one deuterium atom | < 2% |
| d₂-Histidine | 158.0894 | Histidine with two deuterium atoms | < 5% |
| d₃-Histidine | 159.0956 | Histidine with three deuterium atoms | > 98% |
Table 1: Example Isotopic Distribution Data for this compound from HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific positions of deuterium labeling.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable NMR solvent, such as D₂O (for ¹H NMR to observe exchangeable protons) or H₂O/D₂O mixture (to observe non-exchangeable protons).
-
¹H NMR Analysis: The ¹H NMR spectrum is recorded. Successful deuteration at the α and β positions is confirmed by the significant reduction or complete disappearance of the corresponding proton signals compared to an unlabeled histidine standard.
-
²H NMR Analysis: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, providing definitive proof of their presence and chemical environment.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can also be used for confirmation, as the signals for the deuterated carbons (Cα and Cβ) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield.
Data Presentation:
| Nucleus Position | Unlabeled DL-Histidine (δ, ppm) | Expected this compound (δ, ppm) | Observation |
| Hα | ~4.0 | Signal absent or greatly reduced | Confirms deuteration at the α-position. |
| Hβ | ~3.2 (multiplet) | Signal absent or greatly reduced | Confirms deuteration at the β-position. |
| Imidazole C2-H | ~8.7 | ~8.7 | Signal should remain unchanged. |
| Imidazole C4-H | ~7.4 | ~7.4 | Signal should remain unchanged. |
Table 2: Comparison of Expected ¹H NMR Chemical Shifts for DL-Histidine and this compound.
Analytical Workflow Diagram
Caption: Workflow for the comprehensive analysis of isotopic purity and structure of this compound.
Conclusion
The synthesis of DL-Histidine-α,β,β-d3 via H/D exchange under elevated temperature and pressure is an effective method for producing this valuable internal standard. Rigorous analysis using a combination of High-Resolution Mass Spectrometry and NMR Spectroscopy is imperative to quantify the level of deuterium incorporation and confirm the precise location of the isotopic labels. Adherence to these analytical principles ensures the high quality and reliability of this compound for its intended applications in quantitative bioanalysis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
DL-Histidine-d3 CAS number and molecular weight
Introduction
DL-Histidine-d3 is the deuterium-labeled form of DL-Histidine, a racemic mixture of the D- and L-enantiomers of the essential amino acid histidine.[1] It serves as a crucial internal standard for the quantification of histidine in various biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, allowing for its clear differentiation in analytical assays.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 344299-50-9 | [1][2][3][4] |
| Molecular Formula | C₆H₆D₃N₃O₂ | [1][3] |
| Molecular Weight | 158.17 g/mol | [2][3] |
| Synonyms | DL-Histidine-α,β,β-d3, 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [1][2] |
| Purity | ≥98% | [2][3] |
| Appearance | Solid | [1] |
References
The Gold Standard: A Technical Guide to the Use of DL-Histidine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of DL-Histidine-d3 as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are the cornerstone of high-accuracy mass spectrometry-based quantification, and this document provides the essential knowledge for their effective implementation in a research and drug development setting.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of this compound is isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis. This "spiked" internal standard is chemically identical to the endogenous analyte (histidine) but has a different mass due to the incorporation of deuterium atoms.
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of the analyte during extraction, or variations in ionization efficiency, will be mirrored by a proportional loss or variation in the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively compensates for matrix effects and other sources of analytical variability.
Quantitative Performance Data
The use of a deuterated internal standard significantly improves the performance of a quantitative assay. The following tables summarize key validation parameters from a study employing a stable isotope dilution method for the analysis of histidine.
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 5 - 2000 ng/mL in plasma |
| Correlation Coefficient (r) | 0.9999[1] | |
| Precision | Intra-assay Coefficient of Variation (CV) | 1.1 - 3.9%[1] |
| Inter-assay Coefficient of Variation (CV) | 1.1 - 3.9%[1] |
Table 1: Linearity and Precision of a Histidine Assay Using a Stable Isotope-Labeled Internal Standard.
Experimental Protocols
This section outlines a typical experimental workflow for the quantification of histidine in a biological matrix (e.g., plasma or serum) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 50 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a known concentration of this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 150 µL of ice-cold methanol (or acetonitrile) to each tube to precipitate the proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids. An example is a Poroshell 120 HILIC-Z column (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute the polar compounds.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for amino acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Histidine: The precursor ion (Q1) will be its protonated molecular weight ([M+H]+), and the product ion (Q3) will be a characteristic fragment ion.
-
This compound: The precursor ion (Q1) will be its protonated molecular weight, which will be higher than that of unlabeled histidine due to the deuterium atoms. The product ion (Q3) will also be shifted in mass accordingly.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte (histidine) and the internal standard (this compound) in the chromatograms.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x weighting is often used.
-
Quantification: Determine the concentration of histidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of the workflow and the biological context of histidine.
References
The Gold Standard: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical research, and environmental monitoring, the pursuit of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards has emerged as the gold standard for achieving the highest levels of data quality and reliability. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and troubleshooting strategies associated with this powerful analytical technique.
Core Principles: The Foundation of Quantitative Accuracy
Isotope Dilution Mass Spectrometry is an analytical technique that enables the precise quantification of a target analyte in a complex sample.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard (IS), to the sample prior to any sample processing steps.[2]
Deuterated standards, where one or more hydrogen atoms in the analyte molecule are replaced by their stable, heavier isotope, deuterium (²H), are the most commonly used internal standards for small molecule analysis.[3] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the deuterated internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[4]
Any loss of the analyte during sample preparation or variations in instrument response will be mirrored by the deuterated standard.[5] Consequently, the ratio of the signal from the native analyte to that of the deuterated standard remains constant, enabling highly accurate and precise quantification, even in the presence of significant matrix effects.[2][5]
Experimental Protocols: From Sample to Signal
The successful implementation of IDMS with deuterated standards relies on meticulous and well-validated experimental protocols. The following sections provide detailed methodologies for common applications.
Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood
Therapeutic drug monitoring (TDM) is crucial for optimizing the dosage of immunosuppressive drugs like tacrolimus, which have a narrow therapeutic index.[6]
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: To a 50 µL aliquot of whole blood (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard (e.g., tacrolimus-d4) in methanol.
-
Protein Precipitation: Vigorously vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Pesticide Residue Analysis in Food Matrices using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[3][4][8][9][10]
Sample Preparation (QuEChERS) [4][8][10]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable). For dry samples, add a known amount of water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the deuterated internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000-5000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The LC-MS/MS parameters will be similar to those described in section 2.1, but the specific gradient and MRM transitions will need to be optimized for the target pesticides.
Data Presentation: The Power of Comparison
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analyses. The following tables summarize comparative data from various studies.
Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for an Immunosuppressant Drug
| Quality Control Level | Without Deuterated IS (%CV) | With Deuterated IS (%CV) |
| Low | 12.5 | 4.8 |
| Medium | 9.8 | 3.2 |
| High | 8.5 | 2.5 |
Data is representative and compiled from principles described in referenced literature.[4]
Table 2: Comparison of Matrix Effects with Deuterated and Non-Deuterated Internal Standards for Pesticide Analysis
| Matrix Source | Analyte Response (Area) | Deuterated IS Response (Area) | Non-Deuterated IS Response (Area) | Matrix Effect (Analyte) | IS-Normalized Matrix Effect (Deuterated) | IS-Normalized Matrix Effect (Non-Deuterated) |
| Apple | 85,000 | 98,000 | 110,000 | 0.85 | 0.87 | 0.77 |
| Strawberry | 70,000 | 82,000 | 95,000 | 0.70 | 0.85 | 0.74 |
| Spinach | 55,000 | 65,000 | 80,000 | 0.55 | 0.85 | 0.69 |
| %CV | 21.4% | 20.1% | 17.6% | 21.4% | 1.2% | 5.5% |
Data is representative and compiled from principles described in referenced literature.[6][11]
Troubleshooting: Navigating Common Challenges
While IDMS with deuterated standards is a robust technique, certain challenges can arise. A systematic approach to troubleshooting is essential for maintaining data quality.
Common Issues and Solutions
-
Inaccurate or Inconsistent Results:
-
Potential Cause: Lack of co-elution between the analyte and the deuterated standard.[9] The "deuterium isotope effect" can sometimes lead to a slight difference in retention time, exposing the analyte and standard to different degrees of matrix effects.[12]
-
Solution: Verify co-elution by overlaying chromatograms. If a shift is observed, adjust the chromatographic method (e.g., gradient, column) to improve co-elution.[9]
-
Potential Cause: Isotopic or chemical impurities in the deuterated standard.
-
Solution: Always obtain a certificate of analysis from the supplier. Analyze a high-concentration solution of the standard to check for the presence of the unlabeled analyte.[9]
-
Potential Cause: Isotopic exchange (H/D back-exchange). This is more likely if the deuterium label is on a labile position (e.g., -OH, -NH).
-
Solution: Select standards with deuterium labels on stable positions. Evaluate the stability of the standard under the experimental conditions (pH, temperature).[13]
-
-
Non-Linear Calibration Curve at High Concentrations:
-
Potential Cause: Ion source saturation, where the analyte and internal standard compete for ionization.[8]
-
Solution: Optimize the concentration of the internal standard. In some cases, a higher concentration can improve linearity. Dilute samples to bring them within the linear range of the assay.[8]
-
Potential Cause: Isotopic interference ("cross-talk"), where naturally occurring isotopes of the analyte contribute to the signal of the deuterated standard.
-
Solution: Use an internal standard with a higher degree of deuteration (≥ D3 is recommended).[8] Some software allows for mathematical correction of isotopic contributions.
-
Conclusion
Isotope Dilution Mass Spectrometry with deuterated internal standards represents the pinnacle of quantitative bioanalysis. By providing a near-perfect mimic for the analyte of interest, this technique effectively compensates for a wide range of analytical variabilities, leading to data of the highest accuracy, precision, and reliability. While the implementation of IDMS requires careful planning, method validation, and a systematic approach to troubleshooting, the unparalleled confidence in the resulting data makes it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. measurlabs.com [measurlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.broadcom.com [docs.broadcom.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. benchchem.com [benchchem.com]
- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 13. sketchviz.com [sketchviz.com]
DL-Histidine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Histidine-d3. Ensuring the integrity of this isotopically labeled internal standard is critical for accurate quantification of histidine in various research and drug development applications. This document outlines storage recommendations, discusses potential degradation pathways, and provides representative experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage is paramount to maintain the stability and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers.
Solid Form
This compound is typically supplied as a solid. For long-term storage, it is advised to keep the product in a tightly sealed container at -20°C .[1][2] Under these conditions, the solid form is reported to be stable for at least three to four years.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods, for up to two years.[2] To prevent the introduction of moisture, which can accelerate degradation, the container should be allowed to warm to room temperature before opening.
Solution Form
When prepared as a stock solution, the stability of this compound is more limited. For optimal stability, it is recommended to store solutions at -80°C , which can preserve the integrity of the compound for up to six months.[2][3] For shorter-term storage, -20°C is also acceptable for up to one month.[2][3] It is best practice to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. If water is used as the solvent, it is advisable to filter and sterilize the solution.[2][3]
Quantitative Stability Data
While specific, publicly available long-term stability studies on this compound are limited, the following table summarizes the recommended storage conditions and expected stability based on supplier information. This data is crucial for planning experiments and ensuring the reliability of analytical results.
| Form | Storage Temperature | Duration | Expected Stability | Source |
| Solid | -20°C | Long-term | ≥ 4 years | [1] |
| Solid | -20°C | Long-term | 3 years | [2] |
| Solid | 4°C | Short-term | 2 years | [2] |
| In Solvent | -80°C | Long-term | 6 months | [2][3] |
| In Solvent | -20°C | Short-term | 1 month | [2][3] |
Potential Degradation Pathways
This compound, being a deuterated form of histidine, is expected to follow similar degradation pathways as its non-deuterated counterpart. The primary degradation pathway for histidine involves its conversion to urocanic acid.[4] This transformation is a key consideration in stability studies, as the formation of degradation products can interfere with analytical measurements.
A simplified representation of the initial step in the histidine degradation pathway is illustrated below. This pathway is conserved across many organisms and is the most likely route of non-enzymatic degradation under certain stress conditions.[5][6][7]
References
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. scribd.com [scribd.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
A Technical Guide to the Solubility of DL-Histidine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of DL-Histidine-d3, a deuterated form of the essential amino acid histidine. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based quantification of histidine, and in metabolic studies. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates relevant biological pathways involving histidine.
Core Data: Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the non-deuterated enantiomers, D-histidine and L-histidine, which constitute the DL-racemic mixture, can serve as a valuable proxy. The isotopic substitution of hydrogen with deuterium is generally considered to have a minimal impact on the overall solubility of a molecule.
The following table summarizes the available solubility data. It is important to note that the data for organic solvents is based on D-histidine and should be considered an approximation for this compound.
| Solvent | This compound Solubility | D-Histidine Solubility (Mole Fraction x 10³) at 298.15 K (25 °C)[1] | Qualitative Solubility of L-Histidine |
| Water (H₂O) | 25 mg/mL (158.06 mM) (requires sonication)[2] | 2.91[1] | Soluble[3][4] |
| 1N Hydrochloric Acid (HCl) | Soluble[5] | - | Soluble |
| Dimethylformamide (DMF) | No data available | 11.45[1] | - |
| Dimethyl Sulfoxide (DMSO) | No data available | 4.09[1] | Insoluble[6] |
| Ethanol | No data available | 0.13[1] | Slightly soluble[7][8] |
| Methanol | No data available | 0.11[1] | - |
Note: The solubility of D-histidine in various solvents was determined over a temperature range of 293.15 K to 333.15 K. The solubility was found to increase with temperature. For instance, the mole fraction solubility of D-histidine in DMF increased from 11.45 x 10⁻³ at 298.15 K to 23.11 x 10⁻³ at 333.15 K.[1]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or by centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is commonly employed for its sensitivity and specificity.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.
Gravimetric Method
This is a straightforward and robust method for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the solid and allowing it to equilibrate, as described in the shake-flask method.
-
Sample Collection: Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the decomposition point of the solute, or by gentle heating in a fume hood.
-
Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven.
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the supernatant taken.
Visualizing Histidine's Role: Signaling and Metabolism
To provide a broader context for the importance of histidine, the following diagrams, generated using the DOT language, illustrate key biological pathways in which this amino acid is involved.
Caption: Workflow for determining thermodynamic solubility.
Caption: Simplified histidine kinase signaling pathway.
Caption: Metabolic pathway from histidine to histamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Histidine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Racemic Nature of DL-Histidine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemic nature of DL-Histidine-d3, its implications in research and drug development, and detailed experimental protocols for its analysis. This compound, a deuterated form of the essential amino acid histidine, is a valuable tool in various scientific disciplines, particularly as an internal standard in quantitative mass spectrometry. Understanding its stereochemistry and the distinct biological roles of its enantiomers is crucial for its effective application.
Introduction to Chirality and Racemic Mixtures in Drug Development
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers, designated as D (dextro) and L (levo), often exhibit identical physicochemical properties in an achiral environment but can have profoundly different pharmacological and toxicological effects in the chiral environment of the body.[1][2] The administration of a racemic mixture, which contains equal amounts of both enantiomers, is essentially the administration of two distinct substances.[2] Consequently, regulatory bodies increasingly recommend the development of single-enantiomer drugs to ensure safety and efficacy.[3]
This compound is a racemic mixture of D-Histidine-d3 and L-Histidine-d3. While L-histidine is the naturally occurring and biologically active form incorporated into proteins, D-histidine has different metabolic fates and biological activities.[3][4]
Physicochemical Properties of Histidine Enantiomers and DL-Histidine
In a non-chiral environment, the physicochemical properties of D- and L-histidine are identical. The properties of the racemic mixture, DL-histidine, are also largely the same, with potential differences in crystalline structure and melting point.
| Property | L-Histidine | D-Histidine | DL-Histidine | Reference(s) |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₆H₉N₃O₂ | [5][6][7] |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol | 155.15 g/mol | [5][6][7] |
| Melting Point | ~287 °C (decomposes) | ~287 °C (decomposes) | ~273 °C (decomposes) | [4][5] |
| Solubility in Water | 45.6 g/L at 25 °C | Soluble | Soluble | [4][5][8] |
| pKa (α-COOH) | ~1.8 | ~1.8 | ~1.8 | [9][10] |
| pKa (α-NH₃⁺) | ~9.2 | ~9.2 | ~9.2 | [9][10] |
| pKa (Imidazole) | ~6.0 | ~6.0 | ~6.0 | [9][10][11] |
| Optical Rotation [α]D | -38.5° (in H₂O) | +38.5° (in H₂O) | 0° | [5] |
Metabolic Pathways and the Implications of Deuteration
Metabolism of L-Histidine
L-histidine is an essential amino acid with several key metabolic fates in the human body.[1][12] The primary pathways include:
-
Protein Synthesis: L-histidine is a fundamental building block of proteins.
-
Histamine Synthesis: L-histidine is decarboxylated by histidine decarboxylase to produce histamine, a crucial mediator of immune responses, gastric acid secretion, and neurotransmission.[1][12]
-
Catabolism to Glutamate: L-histidine can be catabolized to glutamate, which can then enter the citric acid cycle for energy production.[13][14]
Caption: Major metabolic fates of L-Histidine.
Metabolism of D-Histidine
D-amino acids are not as readily utilized as their L-counterparts in mammals. D-histidine can be metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[15][16][17] This process produces imidazole pyruvic acid, ammonia, and hydrogen peroxide. DAAO has broad substrate specificity for neutral D-amino acids.[16][17] Some studies suggest that D-histidine can also interfere with the intestinal absorption of L-histidine.[18][19][20]
References
- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermo Scientific Chemicals D-Histidine, 99% | Fisher Scientific [fishersci.ca]
- 3. (ISMRM 2020) Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. [archive.ismrm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histidine - Wikipedia [en.wikipedia.org]
- 12. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Histidine absorption across apical surfaces of freshwater rainbow trout intestine: mechanistic characterization and the influence of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ebm-journal.org [ebm-journal.org]
- 20. researchgate.net [researchgate.net]
Commercial Availability and Technical Applications of DL-Histidine-d3: A Guide for Researchers
This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of DL-Histidine-d3 for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate the procurement and effective utilization of this stable isotope-labeled compound in a laboratory setting.
Introduction to this compound
This compound is a deuterated form of the amino acid histidine, an essential amino acid in humans and a precursor to histamine and carnosine.[1] The incorporation of three deuterium atoms (d3) into the histidine molecule makes it a valuable tool in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard.[2] Its chemical properties are nearly identical to the unlabeled endogenous histidine, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Commercial Sources and Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotopes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of product specifications and availability. Researchers are advised to visit the suppliers' websites for the most current pricing and stock information.
| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |
| Cayman Chemical | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.2 | ≥99% deuterated forms (d₁-d₃) | 1 mg, 5 mg, 10 mg |
| MedChemExpress | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | Purity (HPLC): 99.0%, Isotopic Enrichment: >98.00% | Inquire for details |
| Bertin Bioreagent | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.2 | ≥99% deuterated forms (d₁-d₃) | 500 µg, 1 mg, 5 mg, 10 mg |
| Achemtek | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | 98+% | Inquire for details |
| Simson Pharma | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | Inquire for details | Inquire for details |
| CDN Isotopes | 344299-50-9 | C₆H₆D₃N₃O₂ | 158.17 | 98 atom % D | 5 mg, 10 mg |
Experimental Protocols: Quantification of Histidine
The primary application of this compound is as an internal standard for the accurate quantification of histidine in biological samples using mass spectrometry.[2] The addition of a known amount of the deuterated standard to a sample allows for the correction of variations in sample preparation and instrument response.
Quantification of Histidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of histidine in plasma or serum. Optimization may be required for different sample matrices and instrumentation.
3.1.1. Materials
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., plasma, serum)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.1.2. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 10 µM).
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3.1.3. LC-MS/MS Conditions
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both histidine and this compound.
-
Histidine: m/z 156.1 → 110.1
-
This compound: m/z 159.1 → 113.1
-
-
Data Analysis: The concentration of histidine in the sample is determined by comparing the peak area ratio of endogenous histidine to the this compound internal standard against a calibration curve prepared with known concentrations of unlabeled histidine and a constant concentration of the internal standard.
Quantification of Histidine by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.
3.2.1. Materials
-
This compound
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl, or ethyl chloroformate)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with an electron ionization (EI) source
3.2.2. Sample Preparation and Derivatization
-
Internal Standard Addition: Add a known amount of this compound to the sample.
-
Drying: Lyophilize or dry the sample completely under vacuum.
-
Derivatization: Add the derivatizing agent and the appropriate solvent to the dried sample. Heat the mixture according to the derivatization protocol (e.g., 60-100°C for 30-60 minutes).
-
Extraction: After cooling, the derivatized sample can be directly injected or may require an extraction step with an organic solvent.
3.2.3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
Injector Temperature: Typically 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode to identify the fragmentation patterns or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Data Analysis: Similar to LC-MS/MS, quantification is based on the ratio of the peak areas of the derivatized endogenous histidine to the derivatized this compound internal standard.
Signaling Pathways and Experimental Workflows
Beyond its use as an internal standard, deuterated histidine can be utilized in metabolic flux analysis and quantitative proteomics to trace the fate of histidine in biological systems.
Histidine Metabolism
Histidine is an essential amino acid with several metabolic fates, including incorporation into proteins, degradation to glutamate, and conversion to histamine or carnosine.[1][3] The degradation pathway involves several enzymatic steps.
Caption: Major metabolic pathways of L-histidine degradation.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This compound can potentially be used in SILAC-based quantitative proteomics experiments to study protein turnover and differential expression. In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid.[4][5][6]
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Conclusion
This compound is a readily available and indispensable tool for researchers engaged in the quantitative analysis of histidine and its metabolic pathways. Its primary application as an internal standard in LC-MS and GC-MS provides high accuracy and precision in determining histidine concentrations in various biological matrices. Furthermore, its potential use in metabolic labeling techniques like SILAC opens avenues for more complex studies of protein dynamics and metabolism. This guide serves as a foundational resource to aid in the selection and application of this compound in research and drug development.
References
Methodological & Application
Application Note: Quantification of Histidine in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of histidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes DL-Histidine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method avoids chemical derivatization, leading to a streamlined and efficient workflow.[1][2] This approach is ideal for clinical research and metabolic studies requiring reliable measurement of histidine concentrations.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is depicted below. The workflow is designed for high throughput and minimizes sample handling.
Caption: Experimental workflow for plasma histidine quantification.
Experimental Protocols
Materials and Reagents
-
Histidine (≥98% purity)
-
This compound (≥99% deuterated forms)[3]
-
Sulfosalicylic Acid (SSA)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of histidine and this compound in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the histidine stock solution with water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µM).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 50 µM in mobile phase A.
-
Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of histidine into a pooled plasma matrix at low, medium, and high levels (e.g., 15, 75, and 400 µM).
Plasma Sample Preparation
This protocol is based on a simple and effective protein precipitation method.[1][4]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix.
-
Add 10 µL of 30% (w/v) sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the tubes at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1][4]
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Add 450 µL of mobile phase A (see section 2.4.1), vortex for 30 seconds, and transfer to an autosampler vial.
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1]
LC-MS/MS Method and Parameters
A Hydrophilic Interaction Chromatography (HILIC) method is employed for optimal retention and separation of the polar histidine analyte without derivatization.[5][6]
Signaling Pathway Diagram
The logical flow of the analytical instrument from liquid chromatography separation to mass spectrometric detection and quantification is outlined below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Revolutionizing Amino Acid Analysis: A GC-MS Method Utilizing DL-Histidine-d3 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and highly accurate Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of amino acids in biological samples. The protocol leverages the power of stable isotope dilution using DL-Histidine-d3 as an internal standard, ensuring high precision and reliability for applications in biomedical research, nutritional science, and drug development.
Introduction
Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of physiological processes. Accurate quantification of amino acid profiles is essential for understanding metabolic pathways, diagnosing diseases, and evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose; however, the inherent polarity and low volatility of amino acids necessitate a derivatization step to enable their analysis by GC-MS.[1][2] This protocol employs a two-step derivatization process to create volatile and thermally stable amino acid derivatives.[3][4]
The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability during sample preparation and instrumental analysis.[4] this compound serves as an ideal internal standard for this method, as its chemical properties closely mirror those of the native amino acids, while its distinct mass allows for precise differentiation and quantification. This stable isotope dilution approach is widely recognized as the gold standard for quantitative mass spectrometry.[5][6]
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of amino acids using this compound as an internal standard.
Materials and Reagents
-
Amino acid standards
-
This compound
-
Derivatization agents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]
-
Propyl chloroformate
-
-
Solvents: Acetonitrile, Pyridine, n-Heptane (all HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Sample Preparation and Derivatization
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, cell culture media) and store them at -80°C until analysis to prevent degradation.
-
Protein Precipitation: For protein-rich samples like plasma, precipitate proteins by adding a 4-fold excess of cold acetonitrile. Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample and calibration standard.
-
Drying: Evaporate the solvent from the samples and standards under a gentle stream of nitrogen gas at 60°C.
-
Derivatization:
-
Step 1 (Esterification): To the dried residue, add 100 µL of 2 M HCl in methanol and incubate at 80°C for 60 minutes.[2][4] This step converts the carboxylic acid group to its methyl ester.
-
Step 2 (Acylation): After cooling, evaporate the methanolic HCl under nitrogen. Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate and incubate at 65°C for 30 minutes.[4] This step derivatizes the amino and other functional groups.
-
Alternatively, a silylation approach can be used by adding 50 µL of MSTFA and 50 µL of acetonitrile and heating at 100°C for 30 minutes.[7]
-
GC-MS Instrumentation and Conditions
The following instrumental parameters have been found to be effective for the analysis of derivatized amino acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | TRACE TR-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize the expected quantitative performance of this method. Data is representative and may vary based on the specific laboratory setup.
Table 1: Linearity and Detection Limits
| Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Alanine | 1 - 500 | > 0.995 | 0.2 | 0.7 |
| Valine | 1 - 500 | > 0.996 | 0.3 | 1.0 |
| Leucine | 1 - 500 | > 0.998 | 0.2 | 0.6 |
| Isoleucine | 1 - 500 | > 0.997 | 0.2 | 0.7 |
| Proline | 2 - 1000 | > 0.995 | 0.5 | 1.5 |
| Phenylalanine | 1 - 400 | > 0.999 | 0.1 | 0.4 |
| Tyrosine | 1 - 300 | > 0.994 | 0.4 | 1.2 |
| Aspartic Acid | 2 - 800 | > 0.996 | 0.6 | 2.0 |
| Glutamic Acid | 2 - 1000 | > 0.997 | 0.5 | 1.8 |
Table 2: Recovery and Precision
| Amino Acid | Spiked Concentration (µM) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Alanine | 50 | 98.5 | 3.2 | 5.1 |
| Valine | 50 | 101.2 | 2.8 | 4.5 |
| Leucine | 50 | 99.1 | 2.5 | 4.2 |
| Isoleucine | 50 | 100.5 | 2.9 | 4.8 |
| Proline | 100 | 97.8 | 4.1 | 6.3 |
| Phenylalanine | 50 | 102.3 | 2.1 | 3.9 |
| Tyrosine | 50 | 96.5 | 4.5 | 7.1 |
| Aspartic Acid | 100 | 98.2 | 3.8 | 5.9 |
| Glutamic Acid | 100 | 99.7 | 3.5 | 5.5 |
Visualizations
Experimental Workflow
Caption: GC-MS Amino Acid Analysis Workflow.
Signaling Pathway: mTORC1 Activation by Amino Acids
Caption: Simplified mTORC1 Signaling Pathway.
Conclusion
The GC-MS method detailed in this application note provides a highly reliable and accurate platform for the quantitative analysis of amino acids in a variety of biological matrices. The incorporation of this compound as an internal standard, coupled with a robust derivatization procedure, ensures data of the highest quality, suitable for demanding research and development applications. This protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation, empowering researchers to gain deeper insights into the intricate roles of amino acids in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 6. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Note and Protocol for the Quantification of Histidine in Biological Matrices using DL-Histidine-d3 as an Internal Standard
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy.[1] Accurate and reproducible quantification of metabolites is a significant challenge due to the complexity of biological matrices and variations introduced during sample preparation and analysis.[1][2] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative mass spectrometry, as they effectively compensate for matrix effects, extraction inconsistencies, and instrument variability.[1][2][3][4] A deuterated internal standard, which has a similar chemical structure to the analyte, co-elutes during chromatography and has a similar ionization efficiency, ensuring reliable data.[2]
This document provides a detailed protocol for the quantification of histidine in biological samples, such as plasma, using DL-Histidine-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Histidine is an essential amino acid involved in various physiological processes, and its accurate measurement is critical in many research areas.[5]
Experimental Workflow
The overall workflow for the quantification of histidine using this compound as an internal standard is depicted below.
References
- 1. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Improvement of the performance of targeted LC-MS assays through enrichment of histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Histidine Analysis Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, a proteogenic amino acid, plays a critical role in various physiological processes, including enzyme catalysis, metal ion binding, and the buffering of physiological pH. Accurate quantification of histidine in biological matrices is crucial for clinical diagnostics, nutritional monitoring, and in the development of therapeutic proteins where histidine is often used as a stabilizer. The use of stable isotope-labeled internal standards, such as deuterated histidine, is the gold standard for quantitative analysis by mass spectrometry (MS). This approach, known as stable isotope dilution analysis, corrects for sample loss during preparation and variations in ionization efficiency, thereby ensuring high accuracy and precision.[1]
This document provides detailed application notes and protocols for the sample preparation of biological fluids for histidine analysis, with a focus on techniques compatible with LC-MS/MS and the use of deuterated internal standards. The methods covered include protein precipitation, solid-phase extraction (SPE), and chemical derivatization.
Experimental Workflows and Signaling Pathways
A general workflow for sample preparation in histidine analysis involves several key steps from initial sample collection to final analysis. The choice of specific techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Sample Preparation Protocols
The selection of an appropriate sample preparation method is critical for removing interferences and ensuring accurate quantification. Below are detailed protocols for common techniques.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[2] Organic solvents are commonly used for this purpose.
1.1 Acetonitrile (ACN) Precipitation
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Deuterated Histidine Internal Standard (IS) solution
-
Vortex mixer
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the deuterated histidine IS solution of a known concentration.
-
Add 400 µL of ice-cold acetonitrile to the sample (a 4:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
1.2 Trichloroacetic Acid (TCA) Precipitation
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Deuterated Histidine Internal Standard (IS) solution
-
Vortex mixer
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the deuterated histidine IS solution.
-
Add 50 µL of 10% TCA solution to the sample (a 2:1 ratio of sample to TCA solution).
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation by removing salts and other small molecule interferences in addition to proteins. Cation exchange SPE is particularly effective for basic amino acids like histidine.[3]
-
Materials:
-
Strong Cation Exchange (SCX) SPE cartridges
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Deionized water
-
0.1 M Acetic Acid
-
5% Ammonium hydroxide in methanol
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of deuterated histidine IS and 100 µL of 0.1 M acetic acid. Vortex to mix.[3]
-
Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M acetic acid.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the histidine and its deuterated standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Derivatization
Derivatization can be employed to improve the chromatographic retention and/or mass spectrometric detection of histidine. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines that yields a fluorescent product.[4]
-
Materials:
-
o-Phthalaldehyde (OPA) reagent (prepared in borate buffer with a thiol, e.g., 2-mercaptoethanol)
-
Sample extract (supernatant from PPT or eluate from SPE)
-
Autosampler vials
-
-
Procedure (Pre-column derivatization):
-
Transfer a specific volume of the sample extract (e.g., 50 µL) into an autosampler vial.
-
Add an equal volume of the OPA derivatizing reagent.
-
Mix well and allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
-
Inject a portion of the mixture directly into the LC-MS/MS system. The reaction time needs to be consistent for all samples and standards.
-
Data Presentation
The following tables summarize quantitative data from various studies on histidine analysis, highlighting the performance of different sample preparation techniques.
Table 1: Comparison of Recovery and Precision for Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte | Recovery (%) | Precision (RSD%) | Reference |
| Acetonitrile Precipitation | Human Plasma | Peptides | >50 | Not Reported | [2] |
| Ethanol Precipitation | Human Plasma | Peptides | >50 | Not Reported | [2] |
| TCA-Acetone Precipitation | CHO Cells | Total Protein | 77.91 ± 8.79 | Not Reported | [5] |
| Acetone Precipitation | CHO Cells | Total Protein | 104.18 ± 2.67 | Not Reported | [5] |
| Cation Exchange SPE | Rat Plasma | Amino Acids | 33.6 - 107.7 | < 19.1 (inter-day) | [3] |
| OPA Derivatization (post-SPE) | Human Urine | Histidine | 87.6 - 95.4 | < 5.0 (day-to-day) | [4] |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Histidine Analysis
| Analytical Method | Matrix | Linearity (r²) | LOD | LOQ | Reference |
| HILIC-MS | Histidine Drug Substance | >0.99 | Not Reported | 2.5-60.6 ng/mL | [6] |
| GC-MS with Derivatization | Human Plasma | 0.9999 | Not Reported | 5 ng/mL | [1] |
| HPLC-UV (no derivatization) | Drug Substance | Not Reported | 0.042 µg/mL | 0.14 µg/mL | [7] |
| HPLC-Fluorimetry (OPA deriv.) | Human Saliva | >0.99 | 50 nM | Not Reported | [8] |
| HPLC-Fluorimetry (OPA deriv.) | Human Urine | >0.99 | 31 nM | Not Reported | [4] |
Logical Relationships in Sample Preparation
The choice of sample preparation technique often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following diagram illustrates the decision-making process.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the accurate quantification of histidine in biological matrices. Protein precipitation offers a rapid method for initial sample cleanup, while solid-phase extraction provides a more comprehensive removal of interferences. Derivatization can be employed to enhance analytical sensitivity and chromatographic performance. The use of a deuterated internal standard is strongly recommended for all methods to ensure the highest level of accuracy and precision in LC-MS/MS-based analyses. The protocols and data presented herein provide a comprehensive guide for researchers to develop and validate robust methods for histidine analysis.
References
- 1. Stable isotope dilution mass spectrometry for the diagnostic study of histidinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. HPLC method with post-column derivatization for the analysis of endogenous histidine in human saliva validated using the total-error concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Histidine-d3 in Protein Quantification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for the quantitative analysis of proteomes. The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations. While lysine and arginine are the most commonly used amino acids in SILAC experiments, other amino acids, such as histidine, can be employed for specific research applications.
DL-Histidine-d3 is a deuterated form of the amino acid histidine, where three hydrogen atoms have been replaced by deuterium. This results in a mass shift that can be readily detected by mass spectrometry, enabling the differentiation and relative quantification of proteins from various experimental conditions. The use of this compound is particularly valuable in studying the dynamics of protein synthesis and degradation, also known as protein turnover.
Principle of the Method
The fundamental principle behind using this compound for protein quantification is the metabolic incorporation of this "heavy" amino acid into newly synthesized proteins. In a typical experiment, two cell populations are cultured in media that are identical except for the histidine content. One population is grown in medium containing the natural, "light" histidine, while the other is cultured in medium supplemented with this compound.
After a sufficient number of cell divisions, the proteins in the "heavy"-labeled cell population will have incorporated this compound. The two cell populations can then be subjected to different experimental conditions, such as drug treatment versus a control. Subsequently, the protein lysates from both populations are combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the heavy and light histidine-containing peptides allows for the accurate relative quantification of protein levels between the two conditions.
Applications
The use of this compound in protein quantification studies offers several valuable applications:
-
Relative Protein Quantification: Directly compare the abundance of thousands of proteins between different experimental conditions, such as treated versus untreated cells.
-
Protein Turnover Studies: By employing a pulse-chase experimental design, the rates of protein synthesis and degradation can be determined, providing insights into the dynamic regulation of the proteome.[1]
-
Analysis of Histidine-Rich Proteins: This method is particularly useful for studying proteins with a high content of histidine residues.
-
Elucidation of Signaling Pathways: Quantify changes in protein expression or turnover in response to specific stimuli to understand the underlying signaling mechanisms.
Experimental Protocols
Protocol 1: Relative Protein Quantification using this compound SILAC
This protocol outlines the steps for a standard SILAC experiment to compare protein abundance between two conditions.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-histidine
-
"Light" L-histidine
-
"Heavy" this compound
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents (e.g., PBS, trypsin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
C18 spin columns for peptide cleanup
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "light" medium supplemented with natural L-histidine and "heavy" medium supplemented with this compound.
-
Culture the cells for at least five to six passages in the respective SILAC media to ensure complete incorporation of the labeled amino acid.
-
Verify labeling efficiency by mass spectrometry (should be >95%).
-
-
Experimental Treatment:
-
Once complete labeling is achieved, treat the "heavy"-labeled cells with the experimental condition (e.g., drug treatment) and the "light"-labeled cells with the control condition.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells from both conditions.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the protein mixture with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the heavy-to-light (H/L) ratios to determine the relative abundance of each protein.
-
Protocol 2: Protein Turnover Analysis using Dynamic SILAC with this compound
This protocol describes a pulse-chase experiment to measure protein synthesis and degradation rates.
Materials:
-
Same as Protocol 1
Procedure:
-
Pulse Phase (Labeling):
-
Culture cells in "heavy" SILAC medium containing this compound for a sufficient duration to achieve near-complete labeling of the proteome.
-
-
Chase Phase (Switch to Light Medium):
-
At time point zero (t=0), wash the cells thoroughly with PBS and switch to "light" SILAC medium containing natural L-histidine.
-
Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected half-lives of the proteins of interest.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells collected at each time point.
-
Quantify the protein concentration for each lysate.
-
Digest equal amounts of protein from each time point into peptides as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples from each time point by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak intensities of the "heavy" (this compound containing) and "light" (unlabeled histidine containing) isotopic forms for each identified peptide at each time point.
-
Calculate the heavy-to-light (H/L) ratio for each peptide at each time point.
-
The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over time to a first-order exponential decay curve.[1]
-
The protein half-life (t_1/2) can then be calculated using the formula: t_1/2 = ln(2) / k_deg .[1]
-
Data Presentation
Quantitative data from protein quantification and turnover experiments using this compound can be summarized in structured tables for clear comparison.
Table 1: Example of Relative Protein Quantification Data
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | 0.48 | 0.005 | Downregulated |
| Q06830 | VIM | 1.05 | 0.89 | Unchanged |
Table 2: Example of Protein Turnover Data
| Protein ID | Gene Name | Degradation Rate Constant (k_deg) | Half-life (t_1/2) in hours |
| P08670 | VIM | 0.025 | 27.7 |
| P60709 | ACTB | 0.015 | 46.2 |
| P10809 | HSPD1 | 0.031 | 22.4 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for relative protein quantification using this compound SILAC.
Caption: Experimental workflow for protein turnover analysis using dynamic SILAC.
References
Application Notes and Protocols: Use of DL-Histidine-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. Stable isotope tracers are essential tools in MFA, enabling the tracking of atoms through metabolic pathways. DL-Histidine-d3, a stable isotope-labeled form of the essential amino acid histidine, serves as a valuable tracer for investigating histidine metabolism and its intersection with other key cellular processes. The incorporation of deuterium from this compound into downstream metabolites allows for the quantification of fluxes through histidine-dependent pathways, providing insights into cellular physiology in both health and disease.
Histidine plays a critical role in various cellular functions, including protein synthesis, one-carbon metabolism, and the regulation of signaling pathways such as the mechanistic target of rapamycin (mTOR) pathway.[1][2][3] Dysregulation of histidine metabolism has been implicated in a range of diseases, making the pathways it fuels attractive targets for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in metabolic flux analysis and showcase its utility in drug development.
Key Applications of this compound in Metabolic Flux Analysis
-
Quantifying Histidine Catabolism: Tracing the entry of deuterium from this compound into downstream metabolites of the histidine degradation pathway allows for the determination of the rate of histidine breakdown.
-
Probing One-Carbon Metabolism: The catabolism of histidine is directly linked to the folate cycle, a key component of one-carbon metabolism. This compound can be used to measure the contribution of histidine to the one-carbon pool, which is essential for nucleotide synthesis and methylation reactions.[1][4]
-
Investigating Signaling Pathways: The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability, including histidine.[2][3] MFA with this compound can be employed to understand how changes in histidine flux impact mTOR signaling and downstream cellular processes.
-
Drug Development and Target Validation: By providing a quantitative measure of metabolic pathway activity, this compound tracing can be used to assess the mechanism of action of drugs that target amino acid metabolism and to validate the engagement of novel therapeutic targets.[5][6][7]
Data Presentation: Quantitative Metabolic Flux Data
The primary output of a metabolic flux analysis experiment using this compound is the measurement of deuterium enrichment in downstream metabolites. This data is typically presented as mass isotopologue distributions (MIDs), which show the relative abundance of different isotopologues of a given metabolite. This information is then used in computational models to calculate metabolic fluxes.
Table 1: Representative Mass Isotopologue Distribution (MID) of Key Metabolites Following this compound Tracing in Cultured Cancer Cells
| Metabolite | Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Drug Treated |
| Histidine | M+0 | 5.0 | 5.2 |
| M+1 | 0.4 | 0.4 | |
| M+2 | 0.1 | 0.1 | |
| M+3 | 94.5 | 94.3 | |
| Glutamate | M+0 | 85.2 | 90.1 |
| M+1 | 12.3 | 7.8 | |
| M+2 | 2.1 | 1.8 | |
| M+3 | 0.4 | 0.3 | |
| Serine | M+0 | 88.9 | 92.5 |
| M+1 | 9.5 | 6.1 | |
| M+2 | 1.6 | 1.4 | |
| Glycine | M+0 | 87.4 | 91.3 |
| M+1 | 11.2 | 7.5 | |
| M+2 | 1.4 | 1.2 |
This table presents hypothetical data for illustrative purposes. The M+3 for Histidine represents the tracer, while M+1 in downstream metabolites indicates the incorporation of a single deuterium atom from the tracer.
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Drug Treated) | Fold Change |
| Histidine Catabolism | 100 ± 8 | 65 ± 6 | 0.65 |
| One-Carbon Production from Histidine | 100 ± 9 | 62 ± 7 | 0.62 |
| De Novo Serine Synthesis | 100 ± 11 | 105 ± 12 | 1.05 |
| De Novo Glycine Synthesis | 100 ± 10 | 102 ± 11 | 1.02 |
Fluxes are normalized to the control condition. This hypothetical data suggests the drug inhibits histidine catabolism and its contribution to the one-carbon pool, without significantly affecting serine and glycine synthesis from other sources.
Experimental Protocols
Protocol 1: this compound Tracing in Cultured Mammalian Cells
This protocol outlines the general procedure for a stable isotope tracing experiment using this compound in adherent mammalian cell culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Histidine-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%). Include multiple replicate wells for each condition.
-
Media Preparation: Prepare the labeling medium by supplementing histidine-free medium with this compound to the desired final concentration (typically the same concentration as histidine in the complete medium). Prepare a parallel control medium with unlabeled L-histidine.
-
Isotope Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium (containing this compound) or control medium to the cells.
-
Incubate the cells for a time course determined by the pathways of interest. For central carbon metabolism, labeling for 6-24 hours is common to approach isotopic steady state.
-
-
Metabolite Extraction:
-
At the end of the incubation period, aspirate the labeling medium.
-
Immediately wash the cells with a generous volume of ice-cold PBS to quench metabolic activity.
-
Aspirate the PBS and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the culture vessel on a bed of dry ice or in a dry ice/ethanol bath to ensure the methanol remains cold.
-
Scrape the cells from the surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
-
Sample Processing:
-
Vortex the cell extracts thoroughly.
-
Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the metabolites of interest.
-
Acquire data in a manner that allows for the determination of the mass isotopologue distributions of histidine and its downstream metabolites.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify metabolites and determine their mass isotopologue distributions.
-
Correct for the natural abundance of stable isotopes.
-
Use the corrected mass isotopologue distributions to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).
-
Visualizations: Pathways and Workflows
Histidine Metabolism and its Connection to One-Carbon Metabolism
Caption: Catabolism of Histidine and its contribution to the one-carbon pool.
Histidine Sensing and mTOR Signaling Pathway
Caption: Simplified overview of Histidine's role in activating mTORC1 signaling.
Experimental Workflow for this compound Metabolic Flux Analysis
Caption: Step-by-step experimental workflow for MFA using this compound.
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of metabolic fluxes through histidine-dependent pathways. The protocols and methodologies outlined in these application notes provide a framework for researchers to employ this tracer in their studies. By enabling the precise measurement of metabolic pathway activity, this compound can provide critical insights into fundamental biology, disease pathogenesis, and the development of novel therapeutics. The ability to connect changes in metabolic flux to cellular signaling and phenotype makes this approach particularly valuable for academic and industry researchers alike.
References
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of histidine and one-carbon metabolism in rats fed high levels of retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Standard Curve with DL-Histidine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a standard curve for the quantification of histidine using DL-Histidine-d3 as an internal standard. This method is primarily designed for use with liquid chromatography-mass spectrometry (LC-MS) analysis, a common technique in drug development and clinical research for its high sensitivity and specificity.
Introduction
In quantitative bioanalysis, a standard curve is essential for determining the concentration of an analyte in an unknown sample. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry to ensure accuracy and precision.[1][2][3][4] this compound is a deuterated form of histidine, a naturally occurring amino acid.[1] Its nearly identical chemical and physical properties to the endogenous analyte, but with a different mass, allow it to be used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5] This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in sample preparation and instrument response.[2][3][4][6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | histidine-α,β,β-d3 | [1] |
| CAS Number | 344299-50-9 | [1][5] |
| Molecular Formula | C₆H₆D₃N₃O₂ | [1] |
| Formula Weight | 158.2 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in 1N HCl and water (requires sonication) | [1][5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Experimental Protocol: Standard Curve Preparation
This protocol outlines the preparation of a standard curve for the quantification of unlabeled L-Histidine using this compound as an internal standard.
Materials:
-
This compound (≥98% purity)
-
L-Histidine (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
Procedure:
1. Preparation of Stock Solutions (1 mg/mL):
-
This compound (Internal Standard) Stock Solution:
-
L-Histidine (Analyte) Stock Solution:
-
Accurately weigh approximately 1 mg of L-Histidine powder.
-
Dissolve the powder in 1 mL of 50% methanol in water (v/v) in a volumetric flask.
-
2. Preparation of Working Solutions:
-
Internal Standard Working Solution (ISWS):
-
Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. A typical concentration is 10 µg/mL.
-
To prepare a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL with the appropriate solvent (e.g., 50% methanol).
-
-
Analyte Working Standard Solutions (AWS):
-
Perform serial dilutions of the L-Histidine stock solution to create a series of working standard solutions. These will be used to construct the calibration curve.
-
The concentration range of the calibration curve should encompass the expected concentration of histidine in the samples. A typical range for histidine analysis is 6.25 µM to 312.5 µM.[1]
-
3. Preparation of Calibration Standards:
-
To a series of microcentrifuge tubes, add a fixed volume of the Internal Standard Working Solution (e.g., 10 µL).
-
To each tube, add an increasing volume of the corresponding Analyte Working Standard Solution to create a set of calibration standards with varying concentrations of L-Histidine.
-
Bring all calibration standards to the same final volume with the analysis solvent (e.g., mobile phase A).
Example Calibration Curve Points:
| Standard Level | L-Histidine Concentration (µM) | Volume of AWS (µL) | Volume of ISWS (µL) | Final Volume (µL) |
| 1 | 6.25 | 10 (of 62.5 µM AWS) | 10 | 100 |
| 2 | 12.5 | 10 (of 125 µM AWS) | 10 | 100 |
| 3 | 25 | 10 (of 250 µM AWS) | 10 | 100 |
| 4 | 62.5 | 10 (of 625 µM AWS) | 10 | 100 |
| 5 | 125 | 10 (of 1250 µM AWS) | 10 | 100 |
| 6 | 312.5 | 10 (of 3125 µM AWS) | 10 | 100 |
4. Sample Preparation:
-
For biological samples such as plasma or serum, protein precipitation is typically required.
-
To 100 µL of the sample, add 10 µL of the Internal Standard Working Solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Data Analysis
-
Peak Integration: Integrate the peak areas for the specific multiple reaction monitoring (MRM) transitions of both L-Histidine and this compound.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a weighting factor of 1/x or 1/x², to generate the standard curve.
-
Concentration Determination: Determine the concentration of L-Histidine in the unknown samples by interpolating their response ratios on the generated calibration curve.
Workflow Diagram
Caption: Workflow for preparing a standard curve using this compound.
Signaling Pathway Diagram (Illustrative)
While there is no direct signaling pathway involved in the chemical preparation of a standard curve, the following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.
Caption: Logical flow of quantitative analysis using an internal standard.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Accurate Quantification of Histidine in Biological Samples using DL-Histidine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a semi-essential amino acid crucial for various physiological processes, including protein synthesis, metal ion chelation, and the production of histamine, a key mediator in immune responses and gastric acid secretion.[1] Accurate quantification of histidine in biological matrices such as plasma, urine, and tissue is vital for understanding its role in health and disease, and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[2][3] DL-Histidine-d3, a deuterated analog of histidine, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the endogenous analyte.[4][5]
These application notes provide detailed protocols for the spiking of this compound into plasma, urine, and tissue samples for the accurate quantification of histidine using a validated LC-MS/MS method.
Principle of the Method
The method employs a protein precipitation-based sample preparation followed by analysis using a validated LC-MS/MS system. This compound is spiked into the biological samples at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during sample handling and any variations in instrument response. The concentration of endogenous histidine is determined by calculating the ratio of the peak area of histidine to the peak area of this compound and comparing this to a standard curve prepared in a surrogate matrix.
Quantitative Data Summary
The following tables summarize the representative quantitative performance data for the LC-MS/MS method for histidine quantification using this compound as an internal standard. This data is based on validated methods for amino acid analysis in biological fluids.[4][6][7]
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (µM) | Correlation Coefficient (r²) | Weighting |
| Histidine | Plasma | 10 - 500 | > 0.99 | 1/x |
| Histidine | Urine | 5 - 500 | > 0.99 | 1/x |
| Histidine | Tissue Homogenate | 10 - 1000 | > 0.99 | 1/x |
Table 2: Precision and Accuracy
| Matrix | QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Plasma | LLOQ | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 30 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |
| Mid | 150 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |
| High | 400 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |
| Urine | LLOQ | 5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 15 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Mid | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Plasma | Low | 85 - 115 | 85 - 115 | < 15 |
| High | 85 - 115 | 85 - 115 | < 15 | |
| Urine | Low | 80 - 120 | 80 - 120 | < 20 |
| High | 80 - 120 | 80 - 120 | < 20 |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
L-Histidine reference standard (≥99% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)
-
Human plasma, urine, and tissue (e.g., liver, muscle)
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Standard and QC Solutions
-
Histidine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Histidine in water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standard Solutions: Serially dilute the histidine stock solution with a surrogate matrix (e.g., water or stripped plasma) to prepare calibration standards at concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with water to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of histidine into the biological matrix of interest (plasma, urine, or tissue homogenate).
Sample Preparation Protocols
Protocol 1: Plasma Sample Preparation
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (10 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation [7][8]
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.
-
Dilute 50 µL of the urine supernatant 1:10 with water.
-
Take 100 µL of the diluted urine and add it to a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (10 µg/mL).
-
Vortex for 10 seconds.
-
The sample is ready for LC-MS/MS analysis. For cleaner samples, a protein precipitation step with acetonitrile (as in the plasma protocol) can be performed.
Protocol 3: Tissue Sample Preparation [9]
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold lysis buffer (e.g., 80% methanol in water) and homogenize the tissue using a bead beater or sonicator.
-
Add 10 µL of the this compound working solution (10 µg/mL) to the homogenate.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation of the polar histidine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Histidine: Precursor ion (Q1) m/z 156.1 → Product ion (Q3) m/z 110.1
-
This compound: Precursor ion (Q1) m/z 159.1 → Product ion (Q3) m/z 113.1
-
Visualizations
Caption: Key metabolic pathways of histidine.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradients for DL-Histidine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts with DL-Histidine-d3 in liquid chromatography (LC) applications.
Troubleshooting Guides
Issue: Retention Time Drifting for this compound
A common issue observed during the analysis of deuterated compounds like this compound is a gradual or abrupt shift in retention time. This guide provides a systematic approach to identifying and resolving the root cause of this chromatographic instability.
1. Initial Diagnosis: Is it a Flow Rate or a Chemical Problem?
The first step is to determine whether the shift is due to a physical problem with the HPLC system (like flow rate) or a chemical change in the separation conditions.[1][2][3]
-
Systematic Shift: If all peaks in the chromatogram, including the solvent front (t0), shift proportionally, the issue is likely related to the flow rate.[1][4]
-
Selective Shift: If only the this compound peak or a subset of peaks is shifting while the solvent front remains stable, the problem is likely chemical in nature. This could be related to the mobile phase, the column, or the analyte itself.[2][4]
Troubleshooting Flow Rate Related Shifts:
| Potential Cause | Recommended Action |
| Pump Malfunction | Check for leaks in the pump heads, fittings, and tubing.[4][5] Perform a pump performance test (e.g., flow rate accuracy and precision test). |
| Air Bubbles in the System | Degas the mobile phase thoroughly.[6] Purge the pump to remove any trapped air bubbles. |
| Leaking Injector or Seals | Inspect the injector and seals for any signs of leakage. Replace worn seals. |
| Inconsistent Flow Rate | Manually verify the flow rate by collecting the eluent for a set time and measuring the volume.[3] |
Troubleshooting Chemical Related Shifts:
| Potential Cause | Recommended Action |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure accurate pH measurement and adjustment, as small pH changes can significantly impact the retention of ionizable compounds like histidine.[2][7][8] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift. |
| Column Contamination | A buildup of matrix components on the column can alter its chemistry.[4] Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. Consider using a guard column to protect the analytical column.[4] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[5][6][7] |
| Isotope Effect | Deuterated compounds can exhibit slightly different retention times than their non-deuterated counterparts due to the deuterium isotope effect.[9][10][11] While this inherent difference cannot be eliminated, a stable and optimized gradient can ensure this difference remains consistent. |
Experimental Protocol: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting retention time shifts.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a slightly different time than the non-deuterated analyte?
This is a well-documented phenomenon known as the deuterium isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9][11] While this separation is usually minimal, it is important to ensure that the chromatographic conditions are stable to maintain a consistent and reproducible shift.
Q2: How can I optimize my LC gradient to improve the reproducibility of this compound retention time?
A systematic approach to gradient optimization is crucial.
-
Start with a Shallow Gradient: For complex separations, a shallow gradient can provide better resolution.[13]
-
Optimize the Organic Solvent Range: Experiment with different starting and ending percentages of the organic solvent (e.g., acetonitrile). A study on histone analysis suggested that a starting percentage of 3% and an ending percentage of 38% buffer B provided a good distribution of peptides.[14]
-
Ensure Sufficient Equilibration Time: Always include an adequate column re-equilibration step at the end of each gradient run to ensure the column returns to the initial conditions before the next injection.
-
Consider Mobile Phase Additives: For an ionizable compound like histidine, the pH and ionic strength of the mobile phase are critical.[15] Using buffered mobile phases (e.g., ammonium formate or ammonium acetate) can help maintain a stable pH and improve peak shape and retention time stability.[15]
Q3: What are the ideal mobile phase conditions for analyzing Histidine using HILIC?
Hydrophilic Interaction Chromatography (HILIC) is a suitable technique for retaining and separating polar compounds like histidine.[15]
-
High Organic Content: HILIC mobile phases typically consist of a high percentage of a water-miscible organic solvent, such as acetonitrile (often in the range of 60-95%), with a smaller amount of aqueous buffer.[16]
-
pH Control: The pH of the aqueous portion of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable analytes.[8][17] For histidine, which has multiple pKa values, careful pH control is essential to ensure it is in a consistent ionic state.
-
Buffer Concentration: Increasing the buffer concentration can sometimes decrease retention if an ion-exchange mechanism is involved.[15]
Experimental Protocol: HILIC Method Development for Histidine
Caption: A workflow for developing a robust HIL-IC method for histidine analysis.
Q4: Can temperature fluctuations really have a significant impact on the retention time of this compound?
Yes, temperature is a critical parameter in liquid chromatography. Even minor fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to noticeable shifts in retention time.[6][7] Using a thermostatted column compartment is highly recommended to maintain a stable and consistent temperature throughout the analysis.[5][7]
Q5: My retention time is shifting, and I also see an increase in backpressure. What could be the cause?
An increase in backpressure accompanied by retention time shifts often indicates a blockage in the system.[18]
-
Column Frit Plugging: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.
-
Column Contamination: Buildup of matrix components on the column can lead to increased pressure.[4]
To resolve this, you can try back-flushing the column (if the manufacturer allows it) or cleaning it with a series of strong solvents. If the problem persists, the column or guard column may need to be replaced. Using a pre-column filter can help prevent this issue.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Why is my LC Retention Time Shifting? [restek.com]
- 5. LC Troubleshooting—Retention Time Shift [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
- 18. youtube.com [youtube.com]
Technical Support Center: Isotopic Interference from Unlabeled Histidine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of isotopic interference from unlabeled histidine in mass spectrometry-based quantitative proteomics. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate this common issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference from unlabeled histidine?
A1: Isotopic interference from unlabeled histidine refers to the overlap of the isotopic envelope of a peptide containing one or more histidine residues with the signal of a co-eluting, isotopically labeled peptide of interest. Histidine's chemical formula (C₆H₉N₃O₂) results in a predictable pattern of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N). These heavier isotopes create M+1 and M+2 peaks in the mass spectrum that can be mistaken for or artificially inflate the signal of a labeled peptide, leading to inaccurate quantification.
Q2: Why is histidine a particular problem for isotopic interference?
A2: Histidine is problematic for several reasons:
-
Relatively High Natural Abundance of Heavy Isotopes: Due to its six carbon and three nitrogen atoms, the probability of a histidine-containing peptide having at least one heavy isotope is significant.
-
Co-elution with Peptides of Interest: In complex samples, it is common for histidine-containing peptides to co-elute with the labeled peptides you are trying to quantify.[1]
-
Impact on Low-Abundance Peptides: The interference is particularly detrimental to the accurate quantification of low-abundance labeled peptides, where the interfering signal from the unlabeled histidine-containing peptide can be a substantial portion of the total measured signal.
Q3: How can I recognize if I have a problem with isotopic interference from histidine?
A3: Signs of potential interference include:
-
Inaccurate Ratios: In stable isotope labeling experiments like SILAC or TMT, you may observe unexpected or inconsistent ratios for certain peptides.
-
Distorted Isotopic Patterns: The observed isotopic pattern of your labeled peptide may not match the theoretical distribution, showing unexpectedly high M+1 or M+2 peaks.
-
High Background in Control Samples: In label-free experiments, you might see a higher-than-expected background signal at the m/z of your target peptide in control samples that should not contain it.
Q4: What are the main strategies to address this issue?
A4: The main strategies fall into three categories:
-
Experimental Design: Modifying your experimental protocol to minimize the interference.
-
Data Acquisition: Optimizing your mass spectrometer settings.
-
Data Analysis: Using software tools to correct for the interference post-acquisition.
Troubleshooting Guides
Issue 1: Inaccurate quantification in SILAC experiments due to histidine interference.
Cause: The M+1 or M+2 peak of a co-eluting, unlabeled peptide containing histidine is overlapping with the monoisotopic peak of your "heavy" SILAC-labeled peptide. This is especially problematic when using labels with a small mass shift.
Solutions:
-
Increase Mass Shift of SILAC Labels: If possible, use "heavy" amino acids with a larger mass difference from their "light" counterparts. This will shift the signal of your labeled peptide further away from the isotopic envelope of the interfering unlabeled peptide.
-
Software-Based Correction: Utilize proteomics software that can correct for natural isotope abundance. Tools like MaxQuant and Skyline have features to account for the natural isotopic distribution of elements.[2][3]
-
Label-Swap Replicates: Performing a label-swap experiment can help identify and correct for systematic biases, including isotopic interference.[4][5][6]
Issue 2: Interference in TMT or iTRAQ experiments leading to ratio distortion.
Cause: A co-eluting, unlabeled histidine-containing peptide is co-isolated and co-fragmented with your TMT/iTRAQ-labeled peptide of interest. The isotopic envelope of the unlabeled peptide contributes to the reporter ion region, distorting the quantitative ratios.
Solutions:
-
Increase Precursor Isolation Window Selectivity: Use a narrower isolation window on your mass spectrometer to minimize the co-isolation of interfering peptides.
-
Use Synchronous Precursor Selection (SPS) MS3: On instruments that support it, using an MS3-based quantification method can significantly reduce interference by isolating a specific fragment ion from the initial MS2 scan before reporter ion quantification.
-
Chemical Depletion of Histidine-Containing Peptides: Consider using a chemical method to selectively remove histidine-containing peptides from your sample before LC-MS/MS analysis.[1]
Issue 3: False positives or inaccurate quantification in label-free experiments.
Cause: The natural isotopic peaks (M+1, M+2) of a highly abundant, unlabeled histidine-containing peptide can be misidentified as a low-abundance peptide of interest, leading to false positives or inaccurate quantification based on peak area.
Solutions:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately resolve the isotopic peaks and distinguish them from the signal of the target peptide.
-
Advanced Peak Picking Algorithms: Employ software with sophisticated peak picking algorithms that can deisotope the spectra and accurately identify the monoisotopic peak of each peptide. Skyline, for example, uses advanced models for this purpose.[7]
-
Retention Time Alignment: Ensure accurate retention time alignment across different runs to minimize the chances of misidentifying peaks from co-eluting species.
Data Presentation
Table 1: Theoretical Isotopic Abundance of Unlabeled Histidine (C₆H₉N₃O₂) and a Tryptic Peptide Containing One Histidine
To illustrate the potential for interference, the following table summarizes the calculated natural isotopic abundances for the amino acid histidine and a hypothetical tryptic peptide "TEST-H-R" (C₂₀H₃₃N₇O₇). The calculations are based on the natural abundances of stable isotopes (¹³C: 1.107%, ¹⁵N: 0.364%, ¹⁷O: 0.038%, ¹⁸O: 0.205%, ²H: 0.015%).
| Species | Monoisotopic Mass (M) | Relative Abundance of M | Relative Abundance of M+1 | Relative Abundance of M+2 |
| Histidine (C₆H₉N₃O₂) | 155.0695 | 100.00% | 7.85% | 0.34% |
| Peptide "TEST-H-R" | 511.2496 | 100.00% | 24.57% | 3.28% |
Note: These values are theoretical and can vary slightly. The data highlights that the M+1 and M+2 peaks of unlabeled peptides can have significant intensities.
Experimental Protocols
Protocol: Chemical Depletion of Histidine-Containing Peptides
This protocol is adapted from methodologies aimed at reducing sample complexity by removing histidine-containing peptides, which can be a source of interference.[1]
Materials:
-
Protein digest (e.g., tryptic digest)
-
Immobilized metal affinity chromatography (IMAC) resin (e.g., Cu²⁺-charged resin)
-
Binding/Wash Buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 100 mM imidazole, pH 7.0)
-
Desalting spin columns
Procedure:
-
Resin Equilibration: Equilibrate the IMAC resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Sample Loading: Load the protein digest onto the equilibrated IMAC resin. Allow the sample to bind for a sufficient time (e.g., 30-60 minutes) with gentle agitation. Histidine-containing peptides will bind to the metal ions on the resin.
-
Collection of Flow-Through: Collect the flow-through, which contains the peptides that did not bind to the resin (i.e., the histidine-depleted fraction).
-
Washing: Wash the resin with Binding/Wash Buffer to remove any non-specifically bound peptides. Combine this wash with the initial flow-through.
-
Elution (Optional): Elute the bound histidine-containing peptides with Elution Buffer. This fraction can be analyzed separately if desired.
-
Desalting: Desalt the histidine-depleted fraction using a desalting spin column prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the desalted, histidine-depleted sample. This fraction should have reduced interference from unlabeled histidine-containing peptides.
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic interference.
Caption: Overlap of isotopic envelopes causing interference.
References
- 1. Chemical Depletion of Histidine-Containing Peptides Allows Identification of More Low-Abundance Methylation Sites from Proteome Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skyline.ms [skyline.ms]
- 3. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skyline.ms [skyline.ms]
Technical Support Center: Purity Assessment of DL-Histidine-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the purity of a DL-Histidine-d3 standard.
Frequently Asked Questions (FAQs)
Q1: What defines the "purity" of a this compound standard?
The purity of a deuterated standard like this compound is multifaceted and must be evaluated across four key parameters:
-
Chemical Purity: This refers to the percentage of the material that is chemically histidine, irrespective of its isotopic or stereoisomeric form. It measures the presence of any unrelated chemical impurities, such as residual solvents or by-products from synthesis.
-
Isotopic Purity (or Isotopic Enrichment): This is a critical parameter that quantifies the percentage of the histidine molecules that are labeled with the desired number of deuterium atoms (in this case, three). It also includes the distribution of other isotopologues (d0, d1, d2, etc.).[1][2] High isotopic purity is essential for its use as an internal standard in mass spectrometry-based quantitative analyses.[1]
-
Enantiomeric Purity: Since the standard is "DL"-Histidine, it is a racemic mixture of the D- and L-enantiomers. Enantiomeric analysis confirms that both enantiomers are present, ideally in a close to 1:1 ratio. This is important for studies where stereochemistry is a factor.[3][4]
-
Structural Integrity: This confirms that the deuterium labels are located at the correct positions on the histidine molecule (α,β,β-d3).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for verifying the positions of the deuterium atoms.[1][5]
Q2: What is a recommended overall workflow for a comprehensive purity assessment?
A systematic approach is recommended to ensure all aspects of purity are covered. The workflow typically involves orthogonal analytical techniques, each suited for a specific purity aspect.
Caption: A typical workflow for the complete purity analysis of this compound.
Q3: How can I determine the isotopic enrichment and distribution using Mass Spectrometry?
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.[1][6] The technique separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of molecules that differ only by the mass of isotopes.
By analyzing the mass spectrum of the protonated molecule [M+H]⁺, you can observe a cluster of peaks corresponding to:
-
d0: Unlabeled Histidine
-
d1: Histidine with one deuterium
-
d2: Histidine with two deuteriums
-
d3: The desired fully labeled Histidine
The relative intensity of each peak in the cluster is used to calculate the isotopic enrichment and the distribution of the different labeled species.[2]
Q4: How do I use NMR spectroscopy to assess purity and confirm the labeling position?
NMR spectroscopy is exceptionally powerful for determining the exact location of isotopic labels and assessing chemical purity.[1][5][7]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the α and β positions should be absent or significantly reduced in intensity compared to the unlabeled standard. The remaining signals (from the imidazole ring protons) can be used to identify the compound and check for proton-containing impurities. Quantitative ¹H NMR (qNMR) can be used with an internal standard to determine the absolute chemical purity.[8][9]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum should show signals corresponding to the chemical shifts of the deuterium atoms at the α and β positions, providing direct confirmation of the labeling sites.[5]
Q5: How is the enantiomeric (D/L) purity of this compound determined?
Enantiomeric purity is determined using a chiral separation technique, most commonly Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][4][10] This method uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, causing them to separate and elute from the column at different times.[3]
The result is a chromatogram with two distinct peaks, one for D-histidine-d3 and one for L-histidine-d3. The ratio of the areas of these two peaks determines the enantiomeric composition. For a DL-standard, an area ratio of approximately 50:50 is expected.
Troubleshooting Guides
Q6: Troubleshooting: My isotopic enrichment is lower than specified. What should I do?
Low isotopic enrichment can arise from issues with the standard itself or from the experimental procedure. This decision tree outlines a logical troubleshooting process.
Caption: A decision tree for troubleshooting unexpectedly low isotopic enrichment results.
Q7: How do the different types of purity relate to one another?
While measured by different techniques, the three main purity aspects (chemical, isotopic, and enantiomeric) are interconnected characteristics of the same material. A high-quality standard must meet specifications for all three.
Caption: The relationship between the key purity attributes of the standard.
Experimental Protocols & Data Presentation
Protocol 1: Isotopic Purity by LC-HRMS
This protocol outlines the determination of isotopic enrichment.
-
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5 v/v).
-
Chromatography: Use a C18 reverse-phase column. A simple isocratic elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often sufficient.
-
Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-Orbitrap) in positive electrospray ionization (ESI) mode.[6] Acquire data in full scan mode over an m/z range that includes the target ion (for Histidine, [M+H]⁺ ≈ 156; for Histidine-d3, [M+H]⁺ ≈ 159).
-
Data Analysis: Extract the ion chromatogram for the [M+H]⁺ ion cluster. Integrate the areas of the peaks corresponding to the d0, d1, d2, and d3 isotopologues. Calculate the isotopic purity as: Isotopic Purity (%) = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
-
Data Summary Table:
| Parameter | Method | Key Instrument Settings | Expected Result |
| Isotopic Enrichment | LC-HRMS | Ionization: ESI+; Resolution: >70,000 | ≥98% d3 |
| Isotopic Distribution | LC-HRMS | Scan Mode: Full Scan (m/z 150-170) | d3 is the most abundant species |
| Chemical Identity | LC-HRMS | MS/MS Fragmentation | Fragment ions match known Histidine pattern |
Protocol 2: Enantiomeric Purity by Chiral HPLC
This protocol is for determining the D/L ratio.
-
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.
-
Chromatography:
-
Column: Use a macrocyclic glycopeptide-based chiral stationary phase, such as one based on teicoplanin.[3]
-
Mobile Phase: A common mobile phase is a mixture of an organic modifier (like methanol or ethanol) and an acidic aqueous buffer. The exact ratio is column-dependent and should be optimized.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate the peak areas for the two eluting enantiomers. Calculate the ratio as: D-Enantiomer (%) = (Area_D / (Area_D + Area_L)) * 100
-
-
Data Summary Table:
| Parameter | Method | Key Instrument Settings | Expected Result |
| Enantiomeric Ratio | Chiral HPLC-UV | Column: Chiral Stationary Phase; Detector: UV @ 210 nm | D-Isomer: 45-55%L-Isomer: 45-55% |
| Chemical Purity | Chiral HPLC-UV | Isocratic or Gradient Elution | Purity by area % ≥98% (sum of D and L peaks) |
Protocol 3: Structural Confirmation by ¹H NMR
This protocol verifies the position of the deuterium labels.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O). Add a small amount of a reference standard (e.g., TSP) if quantitative analysis is desired.
-
Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are taken to achieve a good signal-to-noise ratio for the remaining proton signals.
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Compare the spectrum to an authentic standard of unlabeled DL-Histidine. The signals for the α-H (~4.0 ppm) and β-H (~3.2 ppm) protons should be absent or greatly diminished. The signals for the imidazole protons (~7.1 and ~7.8 ppm) should be present and sharp.
-
-
Data Summary Table:
| Parameter | Method | Key Instrument Settings | Expected Result |
| Degree of Deuteration | ¹H NMR | Solvent: D₂O; Spectrometer: ≥400 MHz | >98% reduction in signal integrals for α and β protons |
| Structural Confirmation | ¹H NMR | Reference: Unlabeled Histidine standard | Presence of imidazole proton signals; absence of α/β proton signals |
| Chemical Purity | ¹H NMR | Internal Standard (qNMR) | Absence of significant impurity signals |
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 7. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 8. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Use of DL-Histidine-d3 in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DL-Histidine-d3 as an internal standard (IS) in quantitative mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of histidine. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an internal standard to ensure high accuracy and precision.[1][2] Its fundamental role is to correct for variability that can occur at various stages of the analytical process, including:[2][3]
-
Sample Preparation: Compensates for analyte loss during extraction, dilution, or reconstitution.[4]
-
Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the LC-MS/MS system.[2]
-
Matrix Effects: Mitigates signal suppression or enhancement caused by other components in the biological sample (e.g., plasma, urine).[3][4]
-
Instrument Variability: Accounts for fluctuations in the mass spectrometer's performance over time.[2]
By adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even if the absolute signals vary, leading to more reliable and reproducible results.[5][6]
Q2: How does the concentration of this compound impact quantification accuracy?
The concentration of the internal standard is a critical parameter that must be optimized during method development. It should be kept consistent across all samples in an analytical run.[6][7] An inappropriate concentration can negatively affect the assay's performance.
While there is no single universal concentration, a general best practice is to use a concentration that provides a strong, reproducible signal without saturating the detector. A common starting point is a concentration that is in the mid-range of the calibration curve or approximately 1/3 to 1/2 of the analyte's upper limit of quantification (ULOQ).[4] The table below summarizes the potential impact of different this compound concentration levels.
Table 1: Impact of this compound Concentration on Assay Performance
| IS Concentration Level | Potential Impact on Quantification Accuracy | Rationale |
| Too Low | - Poor precision at the lower limit of quantification (LLOQ).- Inaccurate results if the IS signal is suppressed by matrix effects. | The signal-to-noise ratio for the IS is low, making its peak integration less reliable. The IS may not effectively track the analyte if its signal is disproportionately affected by ion suppression. |
| Optimal | - High precision and accuracy across the entire calibration range.- Effective compensation for matrix effects. | The IS provides a robust and stable signal that is well within the linear dynamic range of the detector. It behaves most similarly to the analyte across its concentration range, ensuring reliable tracking. |
| Too High | - Non-linear calibration curve, particularly at the high end.- Potential for detector saturation.- Risk of signal suppression of the analyte (analyte-to-IS interference).[8]- Inaccurate quantification due to isotopic contribution from the IS to the analyte signal. | A very high concentration of the IS can saturate the mass spectrometer's detector, leading to a non-linear response. It can also compete with the analyte for ionization, suppressing the analyte's signal. If the IS contains a small percentage of the unlabeled analyte, a high IS concentration can artificially inflate the analyte's measured concentration, especially at the LLOQ. |
Q3: What are "matrix effects" and how does a stable isotope-labeled internal standard like this compound help?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., salts, phospholipids, and metabolites in plasma).[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which are significant sources of imprecision and inaccuracy in LC-MS/MS assays.[9]
Because this compound is chemically almost identical to L-Histidine, it has very similar physicochemical properties.[10] This means it will behave nearly identically during sample preparation and, crucially, will co-elute from the liquid chromatography column with the analyte. By co-eluting, both the analyte and the internal standard experience the same matrix effects at the same time.[9] Therefore, even if the absolute signal for both is suppressed by 30%, the ratio of their signals remains constant, allowing for accurate quantification.[5]
Q4: Can the isotopic purity of my this compound standard affect results?
Yes, the isotopic purity is critical. The this compound standard may contain a small amount of the unlabeled (d0) L-Histidine. If this contribution is significant, it can artificially increase the measured amount of the analyte, leading to a positive bias in the results. According to regulatory guidelines, the signal contribution from the internal standard to the analyte at the Lower Limit of Quantification (LLOQ) should be less than 20%.[4][7] It is essential to verify the certificate of analysis for your standard and, if necessary, perform an interference check during method validation.[7]
Troubleshooting Guide
Issue 1: The peak area of my this compound is highly variable across an analytical run.
-
Question: I've noticed that the absolute response of my this compound internal standard is fluctuating randomly or drifting consistently up or down throughout my sample sequence. What could be the cause?
-
Answer: Variability in the internal standard response is a common issue that can indicate problems with the analytical process.[2] A systematic investigation is needed to pinpoint the source of the error.
-
Troubleshooting Steps:
-
Review Sample Preparation: Inconsistent pipetting when adding the IS, incomplete sample extraction, or variable solvent evaporation and reconstitution can all lead to different final concentrations of the IS in your vials. Re-evaluate your sample preparation workflow for consistency.
-
Check the LC and Autosampler: Inconsistent injection volumes, air bubbles in the syringe line, or a partially clogged needle can cause significant variability.[11] Run a series of injections from a single vial to check the autosampler's precision.
-
Inspect the Mass Spectrometer Source: A dirty or improperly positioned electrospray needle can lead to unstable ionization and a fluctuating signal. Perform source cleaning and check the instrument's tuning and calibration.
-
Evaluate for Matrix Effects: If the variability is random and sample-dependent, it may be due to severe and inconsistent matrix effects that even the SIL-IS cannot fully compensate for. Consider enhancing your sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction).
-
Plot the IS Response: Visualize the IS response for all samples in the order of injection. A downward trend might suggest instrument fouling or signal drift, while an upward trend could indicate carryover. Random fluctuations are more likely linked to sample preparation or matrix effects.
-
-
Issue 2: My calibration curve is non-linear, and accuracy at the upper and lower limits is poor.
-
Question: My calibration curve for L-Histidine is not linear, and my high and low QC samples are failing acceptance criteria. Could my this compound concentration be the problem?
-
Answer: Yes, an inappropriate internal standard concentration is a likely cause of non-linearity and poor accuracy at the extremes of the curve.
-
Troubleshooting Steps:
-
Assess IS Concentration:
-
If non-linearity is at the ULOQ: Your IS concentration may be too high, causing detector saturation or competitive ionization that suppresses the analyte's signal.[8] Try reducing the IS concentration.
-
If inaccuracy/imprecision is at the LLOQ: Your IS concentration may be too low, resulting in a poor signal-to-noise ratio and unreliable integration of the IS peak. Consider increasing the IS concentration.
-
-
Check for Isotopic Contribution: Prepare a sample containing only the this compound working solution and analyze it. Check for any signal in the mass channel for L-Histidine. If a significant peak is present, this "crosstalk" from the IS is contributing to your analyte signal, which can cause non-linearity and a positive bias at the LLOQ.[4]
-
Dilution Experiment: If you suspect detector saturation for both the analyte and IS at high concentrations, try diluting the highest calibration standard and a high QC sample. If the diluted samples provide accurate results when back-calculated, it confirms that the issue is concentration-dependent.[12]
-
-
Diagrams
Experimental Protocols
Protocol: Quantification of L-Histidine in Human Plasma using LC-MS/MS
This protocol provides a representative method for the quantification of L-Histidine in human plasma using this compound as an internal standard. This method is intended for research use only.
1. Materials and Reagents
-
L-Histidine analytical standard
-
This compound internal standard
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Histidine in water/methanol (50:50, v/v) to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.
-
Working Calibration Standards: Serially dilute the analyte stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to prepare calibration standards covering the desired concentration range (e.g., 10 µM to 2000 µM).[13]
-
Working Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte stock solution.[13]
-
Internal Standard Spiking Solution (e.g., 50 µM): Dilute the IS stock solution in methanol to a final concentration that is appropriate for the middle of the calibration range.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (in methanol) to each tube. The 3:1 ratio of organic solvent to plasma will precipitate the proteins.[14]
-
Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Intrada Amino Acid column) is often suitable for retaining polar analytes like histidine.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start at a high percentage of organic mobile phase (e.g., 90% B) and gradually decrease to elute the polar analytes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
L-Histidine Transition (Example): Q1: 156.1 m/z → Q3: 110.1 m/z
-
This compound Transition (Example): Q1: 159.1 m/z → Q3: 113.1 m/z (Note: Exact m/z values should be optimized for the specific instrument used)
-
5. Data Analysis
-
Integrate the peak areas for both the L-Histidine and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of L-Histidine) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Use the regression equation from the calibration curve to determine the concentration of L-Histidine in the unknown samples based on their measured PAR.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange (or Back-Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent. This can lead to a decreased internal standard signal and an artificially inflated analyte signal.[1][2]
-
Chromatographic Separation (Isotope Effect): The deuterated internal standard separates from the unlabeled analyte during chromatography. This can expose the two compounds to different matrix effects, compromising accurate quantification.[3]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from components in the biological matrix.[3]
-
In-source Transformation or Instability: The internal standard may be unstable under certain LC-MS conditions.
-
Isotopic or Chemical Impurities: The deuterated internal standard may contain residual unlabeled analyte, leading to inaccurate measurements, especially at the lower limit of quantification.
Q2: Why is my deuterated internal standard eluting earlier than the analyte in reverse-phase chromatography?
This is a known phenomenon called the "deuterium isotope effect". The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart in reverse-phase systems.[3] This can become a problem if the separation is significant enough to cause differential matrix effects.[3]
Q3: What is isotopic back-exchange and why is it a problem?
Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the surrounding solvent or matrix.[2] This is a significant issue in quantitative bioanalysis because it can lead to an underestimation of the internal standard concentration. Consequently, this can cause an overestimation of the analyte's concentration, thereby affecting the accuracy and reliability of the assay.[2]
Q4: How can I prevent isotopic back-exchange?
To minimize back-exchange, consider the following strategies:
-
Label Position: Ensure the deuterium labels are on chemically stable, non-exchangeable positions. Avoid placing labels on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on carbon atoms adjacent to carbonyl groups.[2]
-
Control pH: The rate of back-exchange is often pH-dependent, with a minimum rate typically around pH 2.5.[2]
-
Maintain Low Temperatures: Performing sample preparation and analysis at low temperatures can slow down the kinetics of the exchange.[2]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent (e.g., water, methanol).[2]
-
Aprotic Solvents: Whenever possible, use aprotic solvents for storing stock solutions.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: Your quantitative results are variable and do not meet acceptance criteria, despite using a deuterated internal standard.
Possible Causes and Solutions:
-
Lack of Co-elution:
-
Diagnosis: Overlay the chromatograms of the analyte and the internal standard to see if they are separating.
-
Solution: Adjust your chromatographic method (e.g., modify the mobile phase gradient or temperature) to achieve co-elution. In some cases, using a column with lower resolution may help the peaks to overlap.[3]
-
-
Differential Matrix Effects:
-
Diagnosis: Conduct a matrix effect experiment (see Experimental Protocol 2) to determine if the analyte and internal standard are affected differently by the matrix.
-
Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation.
-
-
Isotopic Exchange:
-
Diagnosis: Perform a stability assessment of your internal standard in the sample matrix (see Experimental Protocol 1). An increase in the analyte signal in a blank matrix spiked only with the internal standard is a key indicator.
-
Solution: If exchange is occurring, consider the preventative measures listed in FAQ 4. If the problem persists, you may need to use an internal standard with deuterium labels in more stable positions or switch to a ¹³C-labeled internal standard.
-
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Symptom: The chromatographic peaks for your analyte and/or internal standard are not symmetrical.
Possible Causes and Solutions:
-
Column Issues:
-
Diagnosis: Poor peak shape for all compounds often points to a column problem.
-
Solution: A void in the column can be caused by a mobile phase pH greater than 7. Contamination of the column frit can also lead to peak splitting.[5] Try flushing the column or replacing it if the problem persists.
-
-
Injection Solvent:
-
Secondary Interactions:
-
Diagnosis: Tailing of specific peaks can be due to secondary interactions between the analyte and the stationary phase.
-
Solution: Adjusting the mobile phase pH or using a different column chemistry (e.g., an embedded polar group column) can help to mitigate these interactions.[1]
-
Issue 3: Inconsistent Internal Standard Signal
Symptom: The peak area of your internal standard varies significantly between samples.
Possible Causes and Solutions:
-
Matrix Effects:
-
Diagnosis: This is a very common cause of inconsistent internal standard response. Perform a post-extraction spike experiment to assess the variability of the matrix effect across different lots of your biological matrix.[3]
-
Solution: Optimize your sample preparation to be more rigorous in removing matrix components. Diluting the sample can also sometimes reduce matrix effects.[3]
-
-
Sample Preparation Inconsistencies:
-
Diagnosis: Review your sample preparation workflow for any steps that could introduce variability.
-
Solution: Ensure consistent timing and execution of each step, especially liquid handling and evaporation steps.
-
-
Instrument Contamination:
-
Diagnosis: A gradual decrease in the internal standard signal over a run could indicate a buildup of contaminants in the ion source.
-
Solution: Clean the ion source of your mass spectrometer according to the manufacturer's instructions.
-
Data Presentation
Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Better compensation for matrix effects and extraction variability. |
| Precision (%CV) | Typically < 10% | Can be > 20% | Near-identical physicochemical properties lead to more consistent correction. |
| Matrix Effect | Minimized due to co-elution and similar ionization | Can be significant and variable | Differences in chemical structure can lead to differential ionization suppression or enhancement. |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte.[7] |
| Cost & Availability | Higher cost, may require custom synthesis.[7] | Generally lower cost and more readily available.[7] |
This table summarizes typical performance characteristics. Actual results may vary depending on the specific assay and analyte.
Experimental Protocols
Protocol 1: Assessing Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable in the sample matrix and analytical solutions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix and immediately process it using your standard sample preparation protocol.[8]
-
Incubated Matrix Samples: Spike the same concentration of the internal standard into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., 4 hours at room temperature).
-
Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[8]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established method.[8]
-
LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) and monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.[8]
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) may indicate instability.[8]
-
Examine the chromatograms of the incubated samples for any peak appearing in the analyte's mass channel at the retention time of the internal standard. The presence of such a peak is a direct indicator of back-exchange.[8]
-
Protocol 2: Evaluating Matrix Effects
Objective: To quantitatively assess and compare the degree of matrix effect on the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank biological matrix from at least six different sources. Process these blank samples using your extraction procedure. Then, spike the extracted matrix with the analyte and internal standard at the same concentration as in Set A.[9]
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and internal standard before the extraction process.
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9]
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%. A low %CV indicates that the internal standard is effectively compensating for the variability in the matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Factors influencing and mitigating isotopic back-exchange.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. halocolumns.com [halocolumns.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in DL-Histidine-d3 solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium back-exchange in DL-Histidine-d3 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compounds during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, typically the solvent. This leads to a loss of the isotopic label, which can compromise the accuracy of experimental results, particularly in quantitative assays like mass spectrometry and NMR where the deuterated compound serves as an internal standard.
Q2: Which deuterium atoms on this compound are susceptible to back-exchange?
A2: The deuterium atoms on the α-carbon and β-carbon of the alanine side chain are generally stable. However, the deuterium on the C-2 position of the imidazole ring is susceptible to exchange under certain conditions. While this exchange is significantly slower than that of amide protons, with a half-life on the order of days at ambient temperature, it can be accelerated by factors such as pH and temperature.[1][2][3][4]
Q3: What are the primary factors that influence the rate of deuterium back-exchange?
A3: The rate of back-exchange for the C-2 deuterium of the histidine imidazole ring is primarily influenced by:
-
pH: The exchange is base-catalyzed, meaning the rate increases with higher pH. The minimum exchange rate is observed in acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can readily provide protons for exchange.
Q4: How can I minimize deuterium back-exchange when preparing and storing this compound solutions?
A4: To minimize back-exchange, it is recommended to:
-
Use D₂O-based buffers: When an aqueous solution is necessary, preparing buffers with deuterium oxide (D₂O) instead of water will reduce the availability of protons for exchange.
-
Control the pH: Maintain a low pH, ideally in the acidic range, where the exchange rate is at a minimum.
-
Store at low temperatures: Storing solutions at -20°C or -80°C significantly slows down the exchange rate.[5]
-
Use aprotic solvents: Whenever the experimental design allows, dissolving this compound in aprotic solvents (e.g., DMSO-d6, acetonitrile-d3) can effectively prevent back-exchange as these solvents lack exchangeable protons.
-
Lyophilize for long-term storage: For long-term preservation, lyophilizing (freeze-drying) the this compound from a suitable aqueous solution removes water, the primary source of protons for back-exchange. The lyophilized powder should be stored at low temperatures in a desiccated environment.
Troubleshooting Guide
Issue: I am observing a loss of the deuterium label in my this compound standard as confirmed by mass spectrometry.
This guide will help you identify the potential causes and provide solutions to mitigate the back-exchange.
Logical Flow for Troubleshooting Deuterium Back-Exchange
Caption: Troubleshooting workflow for deuterium back-exchange.
Data Presentation
The stability of the deuterium label on this compound is highly dependent on the solution conditions. The following tables summarize the key parameters and their impact on back-exchange.
Table 1: Influence of Solvent and pH on Deuterium Back-Exchange
| Solvent Type | pH Range | Relative Rate of Back-Exchange | Recommendations |
| Protic (e.g., H₂O, MeOH) | > 7 | High | Avoid if possible. If necessary, strictly control pH and temperature. |
| Protic (e.g., H₂O, MeOH) | 4 - 7 | Moderate | Work at the lower end of this range if experimentally feasible. |
| Protic (e.g., H₂O, MeOH) | < 4 | Low | Recommended for aqueous solutions. Essentially no back-exchange occurs below pH 4 for the imidazole C-2 deuterium.[6] |
| D₂O-based Buffers | Any | Very Low | Highly recommended to minimize the proton source for exchange. |
| Aprotic (e.g., DMSO, Acetonitrile) | N/A | Negligible | Ideal for long-term storage and use when compatible with the downstream application. |
Table 2: Effect of Temperature on the Stability of this compound Solutions
| Storage Temperature | Expected Stability of Deuterium Label in Aqueous Solution (pH < 4) | Recommendations |
| Room Temperature (~25°C) | Moderate; potential for slow exchange over extended periods. | Suitable for short-term use (hours to a few days). |
| 2-8°C | Good | Recommended for short-term storage (days to weeks). |
| -20°C | Excellent | Recommended for medium to long-term storage (weeks to months). [5] |
| -80°C | Excellent | Ideal for long-term archival storage (months to years). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in a D₂O-based Buffer
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a D₂O-based buffer, optimized to minimize back-exchange.
Materials:
-
This compound powder
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated acid (e.g., DCl in D₂O or formic acid-d)
-
Volumetric flask
-
Pipettes
-
pH meter with a glass electrode (calibrated with appropriate H₂O-based buffers) or pH indicator strips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Preparation: Prepare the D₂O-based buffer. For example, to prepare a simple acidic D₂O solution, add a small amount of deuterated acid to D₂O to reach the target pD. Note that pD can be estimated from the pH meter reading in D₂O using the equation: pD = pH_reading + 0.4.
-
Dissolution: Add a portion of the acidic D₂O to the vial containing the this compound powder. Vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the vial with the acidic D₂O and add the rinsing to the flask. Add acidic D₂O to the mark to reach the final volume.
-
Storage: Aliquot the stock solution into cryovials to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Workflow for Preparing a Stable this compound Stock Solution
Caption: Protocol for preparing a stable stock solution.
Protocol 2: Preparation of this compound Solution for NMR Analysis
This protocol outlines the preparation of a this compound sample for Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on maintaining isotopic stability.
Materials:
-
This compound powder
-
Deuterated NMR solvent (e.g., DMSO-d6, D₂O with DSS or TSP as internal standard)
-
NMR tube and cap
-
Vial
-
Pipette
Procedure:
-
Solvent Choice: Select a deuterated solvent in which this compound is soluble and that is compatible with your experimental goals. For optimal stability, an aprotic solvent like DMSO-d6 is preferred. If D₂O must be used, ensure it is acidified as described in Protocol 1.
-
Sample Weighing: Weigh approximately 5-20 mg of this compound into a clean, dry vial. The exact amount depends on the spectrometer's sensitivity and the desired concentration.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean pipette, carefully transfer the solution into a clean, dry NMR tube. Avoid introducing any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Capping and Analysis: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer. Acquire the NMR spectrum as soon as possible after preparation, especially if a protic solvent is used.
For further inquiries, please contact our technical support team.
References
- 1. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology [mdpi.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Why is my deuterated standard not co-eluting with the analyte?
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides & FAQs
Topic: Why is my deuterated standard not co-eluting with the analyte?
This is a common phenomenon that can often be attributed to the chromatographic isotope effect (CIE) , but can also be indicative of issues with your analytical method or system. Below are frequently asked questions and troubleshooting guides to help you diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and why does it cause my deuterated standard to elute at a different time than the analyte?
The chromatographic isotope effect is a phenomenon where molecules containing heavier isotopes (like deuterium, ²H or D) exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts (containing protium, ¹H or H).[1][2] This is due to subtle differences in the physicochemical properties of the molecule upon isotopic substitution.
In the most common chromatography mode, reversed-phase liquid chromatography (RPLC) , deuterated compounds are often slightly less lipophilic than their non-deuterated analogs.[2] This leads to weaker interactions with the non-polar stationary phase, resulting in the deuterated standard eluting earlier than the analyte.[2][3][4] This is often referred to as an "inverse isotope effect".[1][5] Conversely, in normal-phase liquid chromatography (NPLC) , the opposite may occur, with deuterated compounds sometimes having longer retention times.[2]
The key takeaway is that the C-D bond is stronger and slightly shorter than the C-H bond, which can influence the molecule's polarity and its interaction with the stationary phase.[2]
Q2: My deuterated standard and analyte used to co-elute, but now they are separating. What could be the cause?
If you observe a new or sudden shift in retention times between your analyte and deuterated internal standard, it's likely due to a change in your chromatographic system rather than the inherent isotope effect.[2] Potential causes include:
-
Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of the interactions between your compounds and the stationary phase.[2] An increase in temperature generally leads to shorter retention times, and this can affect the analyte and standard differently.[2][6]
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or degradation of the mobile phase over time can alter the elution profile.[7]
-
Column Degradation or Contamination: Over time, the performance of your chromatography column can degrade, or it can become contaminated, leading to changes in selectivity and retention times.[7][8]
-
System Leaks: Leaks in your LC system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.[8]
Q3: How can I minimize or manage the retention time shift between my deuterated standard and analyte?
While the isotope effect is an intrinsic property of the molecules, several strategies can be employed to minimize the separation or manage its impact:
-
Adjust Chromatographic Conditions: Modifying the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[4]
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard elute as a single, combined peak.[3][9]
-
Consider Alternative Isotope Labeling: If significant separation persists and impacts your results, using a standard labeled with a different isotope, such as ¹³C, may be an option, as these tend to have a much smaller chromatographic shift.[10]
Troubleshooting Workflow
When faced with a lack of co-elution between your analyte and deuterated standard, a systematic approach is crucial for identifying the root cause. The following workflow can guide you through the troubleshooting process.
Figure 1. A troubleshooting workflow for addressing the lack of co-elution between an analyte and its deuterated internal standard.
Data Presentation
The magnitude of the chromatographic shift due to the isotope effect is influenced by several factors. While exact retention time differences are highly dependent on the specific analyte and analytical conditions, the following table summarizes the key influencing factors.
| Factor | Influence on Chromatographic Separation | Reference |
| Number of Deuterium Atoms | A greater number of deuterium atoms generally leads to a larger shift in retention time. | [2][11] |
| Position of Deuteration | The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase. | [2][12] |
| Molecular Structure | The inherent properties of the analyte itself will influence the extent of the isotope effect. | [2] |
| Chromatographic Mode | In RPLC, deuterated compounds often elute earlier, while in NPLC, they may elute later. | [2] |
| Column Temperature | Temperature can influence the magnitude of the separation. | [2][6] |
| Mobile Phase Composition | The composition of the mobile phase can impact the interactions leading to separation. | [4] |
Experimental Protocols
Protocol 1: Verifying and Adjusting Chromatographic Conditions
This protocol outlines the steps to systematically check and adjust your LC method to address the separation of your analyte and deuterated standard.
Objective: To ensure the co-elution of the analyte and its deuterated internal standard.
Materials:
-
Your LC-MS system
-
Analyte and deuterated internal standard solutions
-
Freshly prepared mobile phases
-
A new or well-maintained chromatography column of the same type currently in use
Methodology:
-
System Suitability Check:
-
Prepare a fresh solution containing both the analyte and the deuterated internal standard.
-
Inject this solution onto your LC-MS system and acquire data.
-
Overlay the chromatograms for the analyte and the internal standard to visually assess the degree of separation.
-
-
Mobile Phase Verification:
-
Prepare fresh mobile phases according to your validated method. Ensure accurate measurements of all components.
-
If your mobile phase contains buffers, verify the pH.
-
Re-run your system suitability check with the fresh mobile phases.
-
-
Column Temperature Control:
-
Ensure your column oven is set to the correct temperature and is stable.
-
If temperature fluctuations are suspected, allow the system to equilibrate for an extended period before injection.
-
Consider systematically varying the column temperature by ±5°C to observe the effect on the separation.
-
-
Gradient Profile Adjustment (for gradient methods):
-
If a shallow gradient is used, consider making it steeper to reduce the overall run time and potentially minimize separation.
-
Conversely, a more shallow gradient might in some cases improve co-elution, so experimentation may be necessary.
-
-
Column Integrity Check:
-
If the above steps do not resolve the issue, replace the current column with a new one of the same type.
-
Equilibrate the new column thoroughly before injecting your system suitability solution.
-
Protocol 2: Assessing the Impact of Non-Co-elution on Quantification
If co-elution cannot be achieved, it is crucial to assess whether the observed separation impacts the accuracy of your quantitative results due to differential matrix effects.
Objective: To determine if the separation between the analyte and deuterated standard is causing inaccurate quantification.
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations in the relevant biological matrix.
-
-
Analyze QC Samples:
-
Analyze the QC samples using your current LC-MS method.
-
-
Evaluate Accuracy and Precision:
-
Calculate the accuracy and precision of the QC sample measurements.
-
If the results are within your laboratory's acceptance criteria, the observed separation may not be significantly impacting your results. However, if the results are inaccurate or imprecise, the differential elution is likely causing a problem with matrix effects, and further method development is required.[3][4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kns.org [kns.org]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting DL-Histidine-d3 Internal Standard Inconsistencies
Welcome to the technical support center for the use of DL-Histidine-d3 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are highly variable and inaccurate when using this compound as an internal standard. What are the potential causes?
Answer: Inconsistent and inaccurate results with a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the native analyte, isotopic exchange, differential matrix effects, and impurities in the internal standard.[1][2][3] It is crucial to systematically investigate each of these potential problems.
Troubleshooting Guide: Diagnosing Inaccurate Quantification
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][4] This separation can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising analytical accuracy.[1][3]
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the this compound internal standard to confirm if they elute as a single, symmetrical peak.
-
Adjust Chromatography: If separation is observed, consider modifying the chromatographic method. This could involve adjusting the mobile phase composition, the gradient profile, or the column temperature to achieve better co-elution.[3] In some cases, using a column with lower resolution might be beneficial to ensure both compounds elute together.[1][4]
Problem: The deuterium atoms on this compound can exchange with hydrogen atoms from the sample matrix or solvents, a process known as H/D or back-exchange.[5] This can be catalyzed by acidic or basic conditions and is more likely if the deuterium labels are on heteroatoms like oxygen or nitrogen, or on a carbon atom adjacent to a carbonyl group.[3][6] This exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in an overestimation of the analyte's concentration.[5][7]
Solution:
-
Incubation Study: To assess for back-exchange, perform an incubation study. A detailed protocol is provided below.
-
pH Control: Histidine's stability and protonation state are pH-dependent.[8][9][10] Ensure the pH of your samples and solutions is controlled and maintained in a range that minimizes exchange. Neutral pH is generally more stable for deuterium labels.[11]
Problem: Matrix effects occur when co-eluting substances from the biological matrix suppress or enhance the ionization of the analyte and internal standard.[12][13] If this compound and native histidine do not co-elute perfectly, they may experience different degrees of these effects, leading to inaccurate quantification.[3][4]
Solution:
-
Matrix Effect Evaluation: Conduct an experiment to evaluate the matrix effect. A detailed protocol is provided below.
-
Sample Preparation Optimization: If significant matrix effects are observed, consider improving your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than protein precipitation.[14] Sample dilution can also be a simple way to reduce the concentration of interfering substances.[14][15]
Problem: The this compound internal standard may contain a small amount of the unlabeled native histidine.[3] This can lead to a consistently high bias in your results, especially at the lower limit of quantification (LLOQ).
Solution:
-
Check the Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies the isotopic and chemical purity of the internal standard.[1]
-
Assess Contribution from Internal Standard: Analyze a blank sample spiked only with the this compound internal standard at the working concentration. The response for the unlabeled analyte should be minimal, ideally less than 20% of the LLOQ response.[3] A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange (H/D Back-Exchange)
Objective: To determine if deuterium atoms on the this compound internal standard are exchanging with hydrogen atoms from the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the this compound internal standard into a clean solvent (e.g., mobile phase).
-
Set B (Matrix): Spike the this compound internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).[1]
-
Process: Process the samples using your established extraction procedure.[1]
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Protocol 2: Evaluating Matrix Effects
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the this compound internal standard.[16]
Methodology:
-
Obtain at least six different sources of blank biological matrix. [16]
-
Prepare three sets of samples for each matrix source:
-
Analyze: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Assess Variability: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[16]
Protocol 3: Assessing Contribution from Internal Standard
Objective: To determine if the this compound internal standard is contaminated with unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the concentration used in the assay.[3]
-
Analyze: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[3]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[3]
Data Presentation
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆D₃N₃O₂ | [17] |
| Formula Weight | 158.2 g/mol | [17] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [17] |
| Short-term Storage | -20°C | [17][18] |
| Long-term Stability | ≥ 4 years at -20°C | [17] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [18] |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action | Acceptance Criteria |
| Inaccurate Quantification | Lack of co-elution | Adjust chromatography | Complete overlap of analyte and IS peaks |
| Isotopic (H/D) exchange | Perform incubation study, control pH | No significant increase in unlabeled analyte signal in matrix | |
| Differential matrix effects | Evaluate matrix factor | CV of IS-normalized MF ≤15% | |
| High Blank Response | IS contamination | Analyze IS-spiked blank | Analyte signal <20% of LLOQ signal |
| Variable IS Response | Inconsistent sample prep | Optimize extraction method | Consistent recovery across samples |
| Pipetting/dilution errors | Review sample handling procedures | Re-analyze affected samples |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating LC-MS for Histidine Analysis: A Guide to Using DL-Histidine-d3
For researchers, scientists, and drug development professionals requiring precise quantification of the amino acid histidine, liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique. The robustness and accuracy of an LC-MS method are paramount, particularly in regulated environments. The use of a stable isotope-labeled internal standard, such as DL-Histidine-d3, is a cornerstone of a reliable method, as it effectively corrects for variations in sample preparation and instrument response.[1] This guide provides a comparative overview of key performance parameters and experimental protocols for validating an LC-MS method for histidine, leveraging this compound as an internal standard.
Comparative Performance of a Validated LC-MS/MS Method
A robust LC-MS/MS method for histidine quantification should demonstrate excellent linearity, precision, and sensitivity. The data presented below is a summary of performance characteristics from a validated method utilizing this compound as the internal standard. This method employs positive-ion multiple reaction monitoring (MRM) for detection.[2]
| Performance Parameter | Result |
| Linearity (r²) | 0.99 |
| Linear Range | 0.25 - 1000 µmol/L |
| Limit of Detection (LOD) | 4 µmol/L (S/N >5) |
| Within-day Precision (CV) | 3-4 % |
| Between-day Precision (CV) | 3-4 % |
Experimental Protocols
A successful LC-MS analysis of histidine hinges on meticulous sample preparation and optimized chromatographic and mass spectrometric conditions. Below are detailed protocols that serve as a starting point for method development and validation.
Sample Preparation: Protein Precipitation
For biological matrices such as plasma or urine, protein precipitation is a common and effective initial step to remove interfering macromolecules.[3][4]
-
Aliquot Sample: Transfer 100 µL of the plasma sample, calibrator, or quality control sample into a microcentrifuge tube.[3]
-
Add Internal Standard: Spike the sample with the this compound internal standard solution.
-
Precipitate Proteins: Add 400 µL of acetonitrile to the sample.[5] Alternatively, 10 µL of 30% sulfosalicylic acid can be used.[3]
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge: Centrifuge the mixture at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Dilute Supernatant: Carefully transfer the supernatant to a clean tube and dilute with mobile phase A before injection into the LC-MS/MS system.[3]
Liquid Chromatography Parameters
The choice of chromatographic column and mobile phases is critical for achieving good separation of histidine from other matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar analytes like amino acids.[6][7]
| Parameter | Condition |
| LC System | ACQUITY UPLC I-Class or similar[4] |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm[4] or Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm[6] |
| Column Temperature | 45 °C[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] or Ammonium formate buffer (pH 3.2) in water[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 2-4 µL[3][4] |
Mass Spectrometry Parameters
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V[3] |
| Source Temperature | 370 °C[3] |
| MRM Transition (Histidine) | Precursor Ion: 156.1 m/z; Product Ion: 110.1 m/z[2] |
| MRM Transition (this compound) | Precursor Ion: 159.1 m/z; Product Ion: 113.1 m/z[2] |
Visualizing the Workflow and Validation Relationships
To better understand the logical flow of the analytical process and the interconnectedness of validation parameters, the following diagrams are provided.
Experimental workflow for histidine quantification.
Interrelation of key validation parameters.
References
- 1. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usercontent.one [usercontent.one]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard for Histidine Quantification: A Comparative Guide to Using DL-Histidine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids like histidine is paramount for robust and reliable data. This guide provides a comprehensive comparison of analytical methods for histidine quantification, highlighting the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard, DL-Histidine-d3, in mass spectrometry-based assays.
Histidine plays a crucial role in various physiological processes, and its accurate measurement in biological matrices is essential for research in areas ranging from metabolic disorders to drug efficacy studies. While several analytical techniques are available, the use of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This is due to its ability to minimize analytical variability and mitigate matrix effects, which are common challenges in complex biological samples. This compound, a deuterated analog of histidine, serves as an ideal internal standard for this purpose.
Performance Comparison: The Advantage of Isotope Dilution
The primary advantage of using a stable isotope-labeled internal standard like this compound is the significant improvement in analytical precision and accuracy. Unlike other methods that rely on external calibration or structural analogs, a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation, chromatography, and ionization. This allows for effective compensation for variations in sample recovery, injection volume, and instrument response, leading to more reliable and reproducible results.
The following table summarizes the performance characteristics of various methods for histidine quantification. While the data is collated from different studies and experimental conditions may vary, it provides a clear indication of the superior performance of LC-MS/MS with a stable isotope-labeled internal standard.
| Method | Internal Standard | Accuracy (% Recovery) | Precision (%RSD/CV) | Key Advantages | Key Limitations |
| LC-MS/MS | This compound (or similar stable isotope) | 90-115%[1] | Intra-day: <10.1%, Inter-day: <10.1%[1] | High specificity, sensitivity, and accuracy; effectively mitigates matrix effects. | Higher initial instrument cost. |
| LC-MS/MS | Structural Analog (e.g., Norvaline) | Variable, matrix-dependent | Can be higher than with stable isotopes | Lower cost of internal standard. | Does not perfectly mimic analyte behavior, leading to potential inaccuracies. |
| LC-MS/MS | External Standard | Highly variable, susceptible to matrix effects | Generally higher %RSD due to uncorrected variability[2][3]. | Simplest calibration approach. | Prone to inaccuracies from sample loss, injection volume variations, and matrix effects[2][3][4][5]. |
| HPLC with Fluorescence Detection | Varies (e.g., Norvaline, Sarcosine)[6] | 87.6 - 95.4%[7] | Within-day: <1.0%, Day-to-day: <5.0%[7] | Good sensitivity, widely available instrumentation. | Requires derivatization, which adds complexity and potential for variability[1]. |
| Capillary Electrophoresis (CE) | Not always used | Good, but can be matrix-dependent | Typically <10% RSD for precision[8]. | High separation efficiency, low sample consumption. | Can have lower sensitivity and be more susceptible to matrix interference than LC-MS/MS[9]. |
| Colorimetric/Fluorimetric Assay | None (External Calibration) | 95.3 - 102.0%[10] | 2.1 - 4.2%[10] | Simple, high-throughput, low cost. | Lower specificity, potential for interference from other compounds in the sample. |
Experimental Protocols
Histidine Quantification by LC-MS/MS with this compound
This protocol describes a typical workflow for the accurate and precise quantification of histidine in human plasma using stable isotope dilution with this compound.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration should be similar to the expected endogenous histidine concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm), is often used for polar analytes like amino acids.
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and subsequent elution of histidine.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS) operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Histidine: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 110.1
-
This compound: Precursor ion (Q1) m/z 159.1 -> Product ion (Q3) m/z 113.1
-
c. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of histidine to this compound against the concentration of histidine standards. The concentration of histidine in the unknown samples is then calculated from this calibration curve.
Alternative Method: HPLC with Pre-column Derivatization and Fluorescence Detection
This method offers an alternative to mass spectrometry but requires a chemical derivatization step to make the amino acids detectable by fluorescence.
a. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the LC-MS/MS protocol (without the addition of an internal standard if using external calibration, or with a non-isotope labeled internal standard like norvaline).
-
To a dried aliquot of the sample extract, add a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, controlled time (e.g., 2 minutes) before injecting into the HPLC system.
b. HPLC Conditions:
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (pH ~6.5).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A gradient is used to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 450 nm.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for histidine quantification using an internal standard and the logical basis for the improved accuracy and precision achieved.
Caption: Experimental workflow for histidine quantification using this compound.
Caption: Rationale for improved accuracy and precision with an internal standard.
Conclusion
For researchers requiring the highest level of confidence in their quantitative data, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the unequivocally superior method for histidine quantification. While other techniques have their applications, particularly in high-throughput screening or when mass spectrometry is not available, they do not offer the same level of accuracy and precision. The ability of a deuterated internal standard to compensate for analytical variability at every stage of the workflow ensures data of the highest quality, which is critical for making informed decisions in research and development.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) method for purity analysis of pertussis toxin, filamentous haemagglutinin and pertactin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DL-Histidine-d3 vs. 13C-Labeled Histidine as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of histidine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective, data-driven comparison of two commonly used isotopically labeled internal standards: DL-Histidine-d3 and 13C-labeled histidine.
In the realm of quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard.[1] An ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This allows for the correction of variability that can be introduced at various stages of the analytical workflow. While both deuterated and 13C-labeled standards are widely used, their performance characteristics can differ significantly.
Performance Characteristics: A Comparative Analysis
The primary distinction between deuterated and 13C-labeled internal standards lies in their chromatographic behavior and isotopic stability. 13C-labeled standards are generally considered superior due to their near-perfect co-elution with the unlabeled analyte.[2][3] This is because the substitution of 12C with 13C results in a negligible difference in the physicochemical properties that govern chromatographic retention.
Deuterated standards, on the other hand, can exhibit a phenomenon known as the "isotope effect," where the C-²H bond is slightly less polar than the C-¹H bond.[1] This can lead to a slight shift in retention time, with the deuterated standard often eluting slightly earlier than the native analyte.[1] This chromatographic separation can compromise the accuracy of quantification, as the analyte and the internal standard may experience different matrix effects at their respective elution times.
Furthermore, there is a potential for deuterium atoms to exchange with protons in the surrounding solvent, which can affect the stability of the internal standard and the accuracy of the results.[4] 13C labels are not susceptible to such exchange.
Quantitative Data Summary
While a direct head-to-head experimental comparison for this compound and 13C-labeled histidine was not found in the public literature, the following table summarizes the expected performance based on well-established principles and data from comparative studies of deuterated versus 13C-labeled standards for other analytes.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Histidine | Key Considerations |
| Chromatographic Co-elution | Potential for a slight retention time shift (isotope effect). | Typically exhibits near-perfect co-elution with unlabeled histidine.[2][3] | Co-elution is crucial for accurate matrix effect correction. |
| Accuracy & Precision | May be compromised due to differential matrix effects if chromatographic separation occurs. | Generally provides higher accuracy and precision due to better matrix effect compensation.[2] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays. |
| Isotopic Stability | Potential for H/D exchange in certain conditions. | Highly stable with no risk of isotopic exchange.[4] | Label stability is fundamental for reliable quantification. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Can be more expensive and less commonly available.[3] | Practical considerations for routine and high-throughput analyses. |
| Chirality | This compound is a racemic mixture of D- and L-isomers. | Typically available as the biologically relevant L-isomer (e.g., L-Histidine-¹³C₆). | The use of a racemic mixture may not be ideal for stereospecific assays. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of histidine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a synthesis of common practices in the field and should be optimized for specific instrumentation and application needs.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the internal standard (either this compound or 13C-labeled histidine) at a known concentration.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.[5][6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate histidine from other matrix components.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Histidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
13C-Labeled Histidine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Data Analysis
The concentration of histidine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of histidine and a constant concentration of the internal standard.
Visualizing the Workflow
Caption: Experimental workflow for histidine quantification.
Conclusion and Recommendations
For the most demanding applications requiring the highest level of accuracy and reliability, the investment in a 13C-labeled histidine internal standard is highly recommended. Its superior co-elution and isotopic stability provide more robust and accurate compensation for matrix effects, leading to higher quality data.
This compound can be a viable and cost-effective alternative for less demanding applications. However, it is crucial to thoroughly validate the method to ensure that any potential chromatographic shift does not negatively impact the accuracy of the results, and to confirm the stability of the deuterium label under the specific analytical conditions. The racemic nature of this compound should also be considered if stereospecificity is a concern.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DL-Histidine-d3: Interpreting the Certificate of Analysis and Comparison with Alternatives
For researchers in drug development and metabolism studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification of analytes by mass spectrometry. DL-Histidine-d3, a deuterated form of the amino acid histidine, is a widely used internal standard. This guide provides a comprehensive interpretation of its Certificate of Analysis (CoA), compares it with non-labeled DL-Histidine and its enantiomerically pure counterpart, L-Histidine, and presents a detailed experimental protocol for its application.
Understanding the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a critical document that outlines the quality and purity of a chemical substance. For researchers, understanding the parameters on a CoA is the first step in ensuring the validity of their experimental results. Below is a comparative summary of typical specifications found on the CoAs for this compound, non-labeled DL-Histidine, and L-Histidine.
| Parameter | This compound | DL-Histidine (Non-labeled) | L-Histidine | Significance for Researchers |
| Chemical Formula | C₆H₆D₃N₃O₂[1] | C₆H₉N₃O₂ | C₆H₉N₃O₂ | Confirms the molecular composition, with 'D' indicating deuterium incorporation in the labeled standard. |
| Molecular Weight | ~158.17 g/mol [1] | ~155.15 g/mol | ~155.15 g/mol | The mass difference is fundamental for distinguishing the internal standard from the endogenous analyte in mass spectrometry. |
| Chemical Purity (Assay) | ≥98% | ≥98.5 - 99% | 98.5 - 101.5% | Indicates the percentage of the desired compound, ensuring that impurities do not interfere with the analysis. |
| Isotopic Purity/Enrichment | ≥99% deuterated forms (d1-d3) | Not Applicable | Not Applicable | A high isotopic enrichment minimizes signal overlap from the unlabeled analyte, leading to more accurate quantification. |
| Appearance | White to off-white solid | White to off-white crystalline powder | White to nearly white, crystals or powder[2] | A basic quality control check for consistency and potential degradation. |
| Solubility | Soluble in 1N HCl[1] | Soluble in 0.5 M HCl | Soluble in water and dilute acids | Important for preparing stock solutions and ensuring compatibility with experimental buffers and mobile phases. |
| Specific Optical Rotation | Not Applicable (racemic mixture) | Not Applicable (racemic mixture) | +12° to +13°[2] | Distinguishes the enantiomerically pure L-Histidine from the racemic DL-mixtures. This is critical for stereospecific assays. |
| Impurities (e.g., Heavy Metals, Chloride, Sulfate) | Specified on CoA | Specified on CoA | Specified on CoA | Ensures that contaminants do not interfere with the analytical method or biological system under study. |
Experimental Protocol: Quantification of Histidine in Human Plasma using this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of histidine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The internal standard is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation and instrument response.
I. Materials and Reagents
-
This compound
-
Histidine (for calibration curve)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sulfosalicylic Acid
-
Ultrapure Water
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
II. Preparation of Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
-
Histidine Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve non-labeled histidine in ultrapure water.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the histidine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range that covers the expected physiological levels of histidine.
III. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 400 µL of acetonitrile containing 0.1% formic acid. To this, add a fixed amount of the IS working solution.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
IV. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable column for polar analytes, such as a Cogent Diamond Hydride™ column (2.1 x 150mm)[3].
-
Mobile Phase A: 0.1% Formic Acid in Water[3].
-
Mobile Phase B: 95% Acetonitrile with 0.1% Formic Acid[3].
-
Gradient: A gradient elution is typically used to separate histidine from other matrix components.
-
Flow Rate: 0.4 mL/min[3].
-
Injection Volume: 4 µL[4].
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Histidine: Precursor ion (m/z) 156.1 → Product ion (m/z) 110.0[5].
-
This compound (IS): The precursor ion will be shifted by the mass of the deuterium atoms (e.g., m/z 159.1), and the product ion may also be shifted depending on the fragmentation pattern. The exact m/z values should be optimized by direct infusion of the standard.
-
-
V. Data Analysis
The concentration of histidine in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of using this compound as an internal standard and the sample preparation workflow.
Conclusion
This compound is an indispensable tool for the accurate quantification of histidine in complex biological matrices. A thorough understanding of its Certificate of Analysis ensures the quality of the standard, while a well-defined experimental protocol, as outlined in this guide, provides a robust framework for its application. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve high-quality, reproducible data essential for advancing drug development and scientific understanding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 71-00-1・L-Histidine Standard・086-08741[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
L-Histidine-d3 vs. DL-Histidine-d3: A Comparative Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative proteomics, metabolomics, and drug development, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible results in mass spectrometry-based analyses. Among these, deuterated forms of the essential amino acid histidine are frequently employed. The choice between the stereoisomerically pure L-Histidine-d3 and the racemic mixture DL-Histidine-d3 is a critical decision that can significantly impact the interpretation of experimental data. This guide provides an objective comparison of these two isotopic standards, supported by established biochemical principles and analytical methodologies, to aid researchers in selecting the appropriate tool for their specific research needs.
The Decisive Factor: Chirality in Biological Systems
The fundamental difference between L-Histidine-d3 and this compound lies in their stereochemistry. L-histidine is the naturally occurring enantiomer and the exclusive form incorporated into proteins during ribosomal translation.[1] Biological systems, including enzymes and receptors, are inherently chiral and often exhibit high stereospecificity. Consequently, L-histidine and D-histidine can have distinct metabolic fates and physiological effects.[2][3] While L-histidine is a crucial component of countless biological processes, D-histidine is less common in mammals, although it has been shown to have roles in processes like biofilm inhibition in bacteria.[4]
This stereospecificity is the cornerstone for selecting the appropriate deuterated standard. For research applications focused on understanding the dynamics of biological systems, such as metabolic flux analysis or the study of protein turnover, the use of the biologically relevant L-Histidine-d3 is paramount. Conversely, for applications where the primary goal is the accurate quantification of total histidine without regard to its stereoisomeric form, this compound may be considered.
Comparative Analysis: L-Histidine-d3 vs. This compound
The selection between L-Histidine-d3 and this compound should be guided by the specific requirements of the research application. The following table summarizes the key characteristics and recommended applications for each.
| Feature | L-Histidine-d3 | This compound |
| Composition | Enantiomerically pure L-histidine | Racemic (equal) mixture of L- and D-histidine |
| Biological Relevance | High; directly traces the fate of the natural amino acid. | Partial; the D-enantiomer does not represent the natural biological pathway in mammals. |
| Primary Applications | - Metabolic tracer studies[5]- Protein turnover analysis- Pharmacokinetic studies of L-histidine- Stereospecific enzymatic assays | - General quantification of total histidine[6]- Internal standard for achiral chromatographic methods |
| Considerations | Essential for studies where biological stereospecificity is a factor. | Potential for inaccurate quantification of the L-enantiomer if chiral separation is not performed. The D-enantiomer may interfere with the analysis of other compounds. |
| Potential for Racemization | Racemization during sample preparation can introduce the D-enantiomer, a factor to be controlled.[7][8] | The presence of both enantiomers from the outset may mask racemization that occurs during sample processing. |
Key Research Applications and Experimental Considerations
Metabolic Tracer Studies
In studies investigating the metabolic fate of histidine, L-Histidine-d3 is the unequivocal choice. By introducing a labeled version of the naturally occurring amino acid, researchers can accurately trace its incorporation into proteins and its conversion into other metabolites like histamine and carnosine.[9][10] Using this compound in such a study would introduce a non-native D-enantiomer, which would either not be metabolized through the same pathways or could potentially inhibit them, leading to confounding results.
Quantitative Proteomics and Metabolomics
For the accurate quantification of L-histidine in biological samples using mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency.[6] While this compound contains the L-enantiomer, the presence of the D-enantiomer can be problematic. If the chromatographic method does not separate the enantiomers, the signal from the internal standard will be a composite of both. This may not be an issue if the goal is to quantify total histidine. However, if the interest is specifically in the biologically active L-form, and if there is any endogenous D-histidine present, using this compound without chiral separation can lead to inaccuracies.
Furthermore, the potential for racemization of L-histidine to D-histidine during sample preparation (e.g., acid hydrolysis of proteins) is a known issue.[7][11] Using L-Histidine-d3 as an internal standard allows for the monitoring and correction of such artifactual racemization, as any conversion of the internal standard to D-Histidine-d3 can be detected with a chiral separation method.
Experimental Protocol: Quantification of L-Histidine in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general framework for the quantification of L-histidine in human plasma. The critical step of choosing the appropriate internal standard is highlighted.
1. Materials and Reagents:
-
L-Histidine (analyte standard)
-
Internal Standard: L-Histidine-d3 (for stereospecific quantification) or this compound (for total histidine quantification)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of L-histidine and the chosen deuterated internal standard in water.
-
Prepare a series of calibration standards by spiking known concentrations of L-histidine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 10 µL of the internal standard working solution.
-
Add 200 µL of methanol containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: For achiral analysis, a C18 column can be used. For chiral separation of L- and D-histidine, a chiral stationary phase column (e.g., a crown ether-based column) is required.[12][13]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate histidine from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
L-Histidine: Precursor ion (m/z) -> Product ion (m/z)
-
L-Histidine-d3 or this compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to deuterium labeling)
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-histidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Critical Consideration: If this compound is used as the internal standard with an achiral column, the chromatographic peak for the internal standard will represent both the L- and D-enantiomers. This is acceptable for total histidine quantification. However, for L-histidine-specific quantification, a chiral column is necessary to separate the L- and D-enantiomers of both the analyte and the internal standard, or L-Histidine-d3 must be used as the internal standard.
Conclusion
The choice between L-Histidine-d3 and this compound is not merely a matter of preference but a critical decision dictated by the research question. For studies delving into the intricacies of biological systems, where stereoisomerism plays a pivotal role, L-Histidine-d3 is the superior and often necessary choice. It provides a biologically relevant tracer to investigate metabolic pathways and protein dynamics with high fidelity. In contrast, this compound can serve as a cost-effective internal standard for applications where the sole objective is to determine the total concentration of histidine, and where the biological context of stereoisomerism is not a primary concern. Researchers must carefully consider the biological and analytical implications of their choice to ensure the generation of accurate, meaningful, and interpretable data.
References
- 1. Direct tritium-labelling into histidine of luteinizing hormone-releasing hormone agonists and use of the tracers in studies on proteolytic breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biostereochemistry of histidine metabolism. II. The steric course of ammonia elimation from L-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iroatech.com [iroatech.com]
- 7. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 9. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Enrichment of DL-Histidine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Histidine-d3 with other commercially available stable isotope-labeled histidine alternatives. The performance and evaluation of isotopic enrichment are supported by experimental data and detailed methodologies, offering a comprehensive resource for researchers utilizing labeled compounds in their studies.
Introduction to Isotopic Labeling in Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled compounds serve as tracers in metabolic studies and as internal standards for precise quantification in mass spectrometry-based analyses. The accuracy of these studies hinges on the isotopic enrichment of the labeled compound, which is the proportion of the heavy isotope at a specific position within the molecule. This guide focuses on the evaluation of this compound, a deuterated form of the essential amino acid histidine.
Comparison of Isotopic Enrichment
The primary measure of a stable isotope-labeled compound's quality is its isotopic purity or enrichment. This value dictates the compound's utility as an internal standard or tracer. Below is a comparison of the manufacturer-specified isotopic enrichment for this compound and other common stable isotope-labeled histidine products.
| Product | Isotope Label | Manufacturer Specified Isotopic Purity |
| This compound | Deuterium (d3) | ≥99% deuterated forms (d1-d3)[1] |
| L-Histidine-¹³C₆,¹⁵N₃ | Carbon-13 & Nitrogen-15 | 97-99%[2] |
| L-Histidine-d₅,¹⁵N₃ | Deuterium & Nitrogen-15 | 98% (D), 98% (¹⁵N)[3][4] |
Note: Isotopic purity can vary slightly between batches and manufacturers. It is always recommended to verify the certificate of analysis for the specific lot being used.
Experimental Protocols for Isotopic Enrichment Evaluation
The determination of isotopic enrichment is primarily achieved through mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for analyzing volatile and thermally stable compounds. For amino acids like histidine, a derivatization step is necessary to increase their volatility.
1. Derivatization:
-
Objective: To convert the non-volatile histidine into a volatile derivative suitable for GC analysis.
-
Reagents: 2 M HCl in methanol (CH₃OH) or deuterated methanol (CD₃OD) for creating internal standards, pentafluoropropionic anhydride (PFPA), and ethyl acetate (EA).[5][6]
-
Procedure:
-
To a dried sample of this compound, add 100 µL of 2 M HCl in CH₃OH.
-
Seal the vial and heat at 80°C for 60 minutes to form the methyl ester.[5]
-
Evaporate the reagent under a stream of nitrogen.
-
Add a solution of PFPA in ethyl acetate and heat at 65°C for 30 minutes to form the pentafluoropropionyl derivative.[5]
-
The resulting derivative is then extracted into an organic solvent like toluene for injection into the GC-MS.[5]
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A fused-silica capillary column suitable for amino acid derivative separation (e.g., Optima 17).[5]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 320°C).[5]
-
Mass Spectrometry: The mass spectrometer is operated in either scan mode to identify the compound or selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique that can analyze a wider range of compounds, often with minimal or no derivatization.
1. Sample Preparation:
-
Objective: To prepare the this compound sample for analysis.
-
Procedure:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).
-
Column: A column suitable for separating polar compounds like amino acids, such as a Hydrophilic Interaction Chromatography (HILIC) column.[7]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium formate and formic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions for both the labeled and unlabeled histidine are monitored.
Data Presentation and Calculation of Isotopic Enrichment
The raw data from the mass spectrometer is used to calculate the isotopic enrichment.
Calculation of Isotopic Enrichment:
The isotopic enrichment is determined by analyzing the mass spectrum of the labeled compound. The relative abundances of the ion corresponding to the fully labeled molecule and any partially labeled or unlabeled molecules are measured.
The percentage of isotopic enrichment can be calculated using the following formula:
For deuterated compounds, it's important to account for the natural abundance of ¹³C, which can contribute to the M+1 peak.[8][9] Software tools are available to deconvolve the isotopic clusters and provide a more accurate calculation of deuteration levels.[8][9]
Mandatory Visualizations
Histidine Metabolism Pathway
The following diagram illustrates the major metabolic pathways of histidine in the liver and skin. Histidine is first converted to urocanic acid by the enzyme histidase. Urocanic acid is then further metabolized to N-formiminoglutamate (FIGLU), which ultimately yields glutamate.
Caption: A simplified diagram of the major catabolic pathways of histidine.
Experimental Workflow for Isotopic Enrichment Analysis
This workflow outlines the key steps involved in determining the isotopic enrichment of this compound using mass spectrometry.
Caption: A generalized workflow for determining the isotopic enrichment of a labeled compound.
Logical Relationship: Isotopic Labeling Strategies
This diagram illustrates the relationship between different stable isotope labeling strategies commonly employed in research.
Caption: An overview of common applications for stable isotope-labeled compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-7366-0.25 [isotope.com]
- 4. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance of DL-Histidine-d3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of DL-Histidine-d3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. The performance of this compound is evaluated across various mass spectrometry platforms, including triple quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap systems. This document outlines key performance metrics, experimental protocols, and the relative strengths of each platform for the analysis of this essential amino acid analog.
Stable isotope-labeled compounds like this compound are vital in quantitative mass spectrometry, serving as internal standards to correct for sample preparation variability and matrix effects.[1] The choice of mass spectrometry platform can significantly influence the sensitivity, specificity, and overall performance of an assay. This guide aims to provide researchers with the necessary information to select the most appropriate platform and methodology for their specific analytical needs.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the typical performance characteristics of this compound on different mass spectrometry platforms. Data has been compiled from various application notes and research articles. Direct head-to-head comparative studies are limited; therefore, these values represent typical performance rather than a direct competitive analysis under identical conditions.
Table 1: Performance on Triple Quadrupole (QQQ) Mass Spectrometry
Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification due to their high sensitivity and selectivity.[2][3]
| Parameter | Typical Performance | Mass Spectrometer Examples | Source |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | SCIEX Triple Quad/QTRAP systems, Agilent 6400 Series, Waters Xevo TQ series, Thermo Scientific TSQ series | [2][3] |
| Linear Dynamic Range | > 3 orders of magnitude | SCIEX Triple Quad/QTRAP systems, Agilent 6400 Series, Waters Xevo TQ series, Thermo Scientific TSQ series | [3][4] |
| Precision (%CV) | < 15% | SCIEX Triple Quad/QTRAP systems, Agilent 6400 Series, Waters Xevo TQ series, Thermo Scientific TSQ series | [3][4] |
| Accuracy (%Bias) | ± 15% | SCIEX Triple Quad/QTRAP systems, Agilent 6400 Series, Waters Xevo TQ series, Thermo Scientific TSQ series | [3][4] |
Table 2: Performance on High-Resolution Mass Spectrometry (QTOF and Orbitrap)
High-resolution mass spectrometers like QTOF and Orbitrap systems offer high mass accuracy and resolving power, enabling confident identification and quantification, particularly in complex matrices.
| Parameter | Typical Performance | Mass Spectrometer Examples | Source |
| Mass Accuracy | < 5 ppm | Thermo Scientific Q Exactive/Orbitrap Exploris series, SCIEX ZenoTOF series, Agilent 6500 Series, Waters SYNAPT/Xevo G2 series | [5][6] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | Thermo Scientific Q Exactive/Orbitrap Exploris series, SCIEX ZenoTOF series, Agilent 6500 Series, Waters SYNAPT/Xevo G2 series | |
| Linear Dynamic Range | 2 - 3 orders of magnitude | Thermo Scientific Q Exactive/Orbitrap Exploris series, SCIEX ZenoTOF series, Agilent 6500 Series, Waters SYNAPT/Xevo G2 series | [5] |
| Selectivity | High (due to high resolution) | Thermo Scientific Q Exactive/Orbitrap Exploris series, SCIEX ZenoTOF series, Agilent 6500 Series, Waters SYNAPT/Xevo G2 series | [5] |
Experimental Protocols
Accurate and reproducible quantification of this compound requires optimized experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A common method for extracting small molecules like histidine from biological matrices (e.g., plasma, serum) is protein precipitation.
-
Aliquot Sample : Take a known volume of the biological sample (e.g., 100 µL).
-
Add Internal Standard : Spike the sample with a known concentration of this compound solution.
-
Precipitate Proteins : Add a protein precipitating agent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex : Mix thoroughly to ensure complete protein precipitation.
-
Centrifuge : Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS conditions for the analysis of histidine. This compound will have a similar retention time to unlabeled histidine but will be differentiated by its mass-to-charge ratio.
-
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[7]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A gradient elution is typically used to separate the analyte from other matrix components.
-
Flow Rate : Dependent on the column dimensions, typically 0.2-0.6 mL/min.
-
Injection Volume : 1-10 µL.
-
Mass Spectrometer : A triple quadrupole, QTOF, or Orbitrap mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is commonly used for amino acids.
-
MRM Transitions (for QQQ) :
-
Histidine: e.g., Q1: 156.1 m/z -> Q3: 110.1 m/z
-
This compound: e.g., Q1: 159.1 m/z -> Q3: 113.1 m/z
-
-
High-Resolution Monitoring (for QTOF/Orbitrap) :
-
Histidine: Exact mass of the protonated molecule [M+H]+
-
This compound: Exact mass of the protonated molecule [M+H]+
-
Mandatory Visualization
Caption: A typical experimental workflow for the quantification of amino acids using a stable isotope-labeled internal standard like this compound with LC-MS/MS.
Caption: Logical relationship comparing key performance aspects of different mass spectrometry platforms for targeted quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
An Inter-laboratory Comparison Guide to Histidine Quantification Using DL-Histidine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of histidine in biological matrices, focusing on the use of DL-Histidine-d3 as a stable isotope-labeled internal standard. The data presented is a synthesis of performance characteristics reported in various studies, offering a comprehensive overview for researchers developing and validating their own assays. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to ensure accuracy and precision in mass spectrometry-based quantification by correcting for variability during sample preparation and analysis.[1]
Quantitative Performance Data
The following tables summarize typical performance characteristics for the quantification of histidine using LC-MS/MS with a deuterated internal standard. The data is compiled from multiple sources to provide a representative overview of expected assay performance.
Table 1: Linearity and Sensitivity of Histidine Quantification
| Parameter | Laboratory/Method A | Laboratory/Method B | Laboratory/Method C |
| Linearity (r²) | >0.99 | ≥0.99 | >0.990 |
| Linear Range (µmol/L) | 1 - 500 | 5 - 2000 | 0.65 - 173.44 |
| Limit of Quantification (LOQ) (µmol/L) | As low as lowest calibrator with bias <±20% and %CV <20% | Not explicitly stated | 0.65 - 173.44 (depending on analyte) |
| Limit of Detection (LOD) (µmol/L) | Not explicitly stated | Not explicitly stated | 0.001-0.503 mg L-1 (for various impurities)[2] |
Table 2: Accuracy and Precision of Histidine Quantification
| Parameter | Laboratory/Method A (Intra-day) | Laboratory/Method A (Inter-day) | Laboratory/Method B (Intra-day) | Laboratory/Method B (Inter-day) |
| Accuracy (% Recovery) | 85.0% to 116.0% | 82.7% to 117.5% | 75-121% | Not explicitly stated |
| Precision (%RSD) | <14.2% | Not explicitly stated | <12.2% | Not explicitly stated |
Note: The data in these tables are representative and compiled from various sources to illustrate typical performance. Actual performance may vary depending on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
A generalized experimental protocol for the quantification of histidine in human plasma using this compound and LC-MS/MS is outlined below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of 30% sulfosalicylic acid.[3]
-
Add an appropriate volume of the internal standard working solution containing this compound.
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Incubate the samples at 4°C for 30 minutes.[3]
-
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated protein.[3]
-
Transfer 50 µL of the supernatant to a new tube.[3]
-
Dilute the supernatant with 450 µL of the initial mobile phase.[3]
-
Vortex the final solution for 30 seconds.[3]
-
Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.[3]
Liquid Chromatography
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the retention of polar analytes like amino acids.[2][4] An example is a Poroshell 120 HILIC-Z column (2.1 × 100 mm, 2.7 µm).[2]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.[2]
-
Mobile Phase B: Ammonium formate buffer (e.g., 100 mM, pH 3.2) in water.[2]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.4-0.6 mL/min.[5][6]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible chromatography.[7]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.[5]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6][8]
-
MRM Transitions:
-
Histidine: The precursor ion (Q1) is m/z 156, and a common product ion (Q3) is m/z 110.
-
This compound (Internal Standard): The precursor ion (Q1) is m/z 159, and the corresponding product ion (Q3) is m/z 113.
-
-
Optimization: Ion source parameters such as capillary voltage, gas flows, and temperatures should be optimized to achieve the best signal for histidine and the internal standard.[9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for histidine quantification using a deuterated internal standard.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
The Gold Standard: Justification for Using a Deuterated Standard in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for the successful development and approval of new therapeutics. A critical element in achieving this is the appropriate use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Among the available choices, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated standard, has unequivocally emerged as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with their non-deuterated (analog) counterparts, supported by experimental data and regulatory perspectives, to justify their preferential use in regulated bioanalysis.
The Critical Role of an Internal Standard
An internal standard is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known and constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, prior to sample processing.[1] Its fundamental role is to compensate for variability that can arise during various stages of the analytical workflow, such as sample preparation, extraction, and instrument analysis.[1][2] A well-chosen IS will co-elute with the analyte and experience similar effects of extraction recovery, matrix-induced ionization suppression or enhancement, and injection volume variations, thereby ensuring the integrity and accuracy of the quantitative data.[2][3]
Deuterated vs. Analog Internal Standards: A Performance Showdown
The key distinction between a deuterated IS and a structural analog IS lies in their chemical identity. A deuterated IS is chemically identical to the analyte, with some hydrogen atoms replaced by deuterium, a stable isotope of hydrogen.[4] This subtle mass difference allows for its distinction by the mass spectrometer while preserving nearly identical physicochemical properties. In contrast, a structural analog is a different chemical entity with a structure similar to the analyte.[4] This fundamental difference significantly impacts their ability to compensate for analytical variability.
Mitigating Matrix Effects: The Primary Justification
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[5][6] This can result in inaccurate and imprecise quantification.
A deuterated internal standard, due to its near-identical chemical and physical properties, co-elutes with the analyte and experiences the same degree of matrix effects.[7][8] This co-elution ensures that any suppression or enhancement of the analyte's signal is mirrored by the deuterated IS, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification.[6] Structural analogs, having different chemical properties, may exhibit different retention times and be affected differently by the matrix, leading to poor compensation for these effects.[4]
Quantitative Data Comparison
The superior performance of deuterated internal standards over structural analogs is evident in experimental data. The following table summarizes key performance parameters from comparative studies.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Findings & References |
| Accuracy (%) | Typically within ±15% of the nominal concentration | Can exhibit significant bias, often outside acceptable limits | Deuterated standards more accurately reflect the true concentration of the analyte.[9] |
| Precision (%CV) | Generally low, often <15% (and <20% at LLOQ) | Higher variability, can exceed regulatory acceptance criteria | The use of a deuterated IS leads to more reproducible results.[2][9] |
| Matrix Effect (%) | Close to 100% (indicating minimal effect on the analyte/IS ratio) | Can be highly variable and significantly different from 100% | Deuterated standards effectively compensate for ion suppression/enhancement.[9] |
| Recovery (%) | Tracks the analyte's recovery closely | Recovery can differ significantly from the analyte | The near-identical properties of deuterated standards ensure they behave similarly during extraction.[10] |
Data compiled from representative studies. Actual performance may vary depending on the analyte, matrix, and specific analog used.[9]
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted as per regulatory guidelines from bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[11]
Matrix Effect Assessment
Objective: To evaluate the potential for the biological matrix to affect the ionization of the analyte and the internal standard.
Methodology:
-
Sample Sets: Prepare three sets of samples in at least six different sources of the biological matrix.[9]
-
Set A (Neat Solution): Analyte and IS spiked into a neat solution (e.g., mobile phase).[8]
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.[8]
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.[8]
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.[8]
-
Calculations:
-
Matrix Factor (MF): Calculate for both the analyte and the IS by dividing the peak area in the presence of matrix (Set B) by the peak area in the neat solution (Set A).[9]
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate by dividing the MF of the analyte by the MF of the IS.[9]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[9]
Accuracy and Precision Evaluation
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Analysis: Analyze at least five replicates of each QC level on at least three different days (inter-day precision and accuracy).[9]
-
Calculations: Calculate the mean concentration, accuracy (as % bias from the nominal concentration), and precision (as %CV).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).
Visualizing the Rationale
The following diagrams illustrate the analytical workflow and the logical justification for selecting a deuterated internal standard.
Regulatory Perspective and Conclusion
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for robust and reliable bioanalytical methods.[11] While not always explicitly mandating the use of a SIL-IS, their guidelines strongly recommend an IS that is as structurally similar to the analyte as possible to ensure reliable data.[11] The use of a deuterated internal standard is considered a best practice and demonstrates a commitment to high-quality data, which can streamline the regulatory review process.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DL-Histidine-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of DL-Histidine-d3, a deuterated form of the amino acid histidine used as an internal standard in quantitative analysis. While DL-Histidine and its common salts are generally not classified as hazardous, prudent laboratory practices should always be observed. The deuterated form, this compound, is also not considered hazardous for transport; however, specific safety precautions should be taken due to potential irritation upon contact.
Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE):
When handling this compound, especially in its solid form, the following personal protective equipment should be worn to minimize exposure:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear chemical safety goggles or glasses to protect against dust particles. |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile, are recommended to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing. |
| Respiratory Protection | Dust Respirator | Use a dust respirator or work in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[1] |
Hazard Information:
While not classified as a hazardous substance, this compound may cause irritation upon contact.[1] The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] |
| Ingestion | May be harmful if swallowed.[1] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
In case of exposure, follow standard first-aid measures as outlined in the product's SDS.
Disposal Procedures
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following procedures outline the recommended steps for different waste streams.
Unused or Expired Solid this compound
-
Containerization: If the material is in its original container, ensure it is securely sealed. If transferring from another container, avoid generating dust.
-
Labeling: The waste container must be clearly labeled as "Solid Chemical Waste" and include the chemical name "this compound".
-
Collection: Place the sealed and labeled container in a designated hazardous waste collection area. Consult your institution's hazardous waste management guidelines for specific instructions.
Contaminated Labware and Consumables
| Waste Stream | Recommended Disposal Method |
| Glassware | Rinse with a suitable solvent (e.g., methanol, acetone). Collect the solvent rinse as hazardous liquid waste. After rinsing, the glassware can typically be washed with soap and water. |
| Pipette tips, weighing paper, etc. | Place all contaminated solid items in a designated solid waste container labeled for chemical waste. |
| Aqueous Waste from Extractions | Neutralize if acidic or basic. Check local regulations for discharge limits of organic content. Depending on the concentration and local rules, it may require collection as hazardous aqueous waste. |
| Solutions (e.g., in buffers) | Collect in a labeled hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office. |
Spill Management
In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and laboratory safety officer.
-
Contain: For a small solid spill, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a safe working environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling DL-Histidine-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with DL-Histidine-d3. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent potential irritation.[1][2] The recommended personal protective equipment for handling this compound is detailed below.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, should be worn.[5] Inspect gloves before use and dispose of contaminated gloves properly.[6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing from contamination.[1] |
| Respiratory Protection | Dust Respirator/Mask | For powdered forms, use a dust respirator or mask to minimize inhalation of fine particles, especially when handling larger quantities.[1][7] |
Health Hazard Information
The primary routes of potential exposure to this compound are inhalation of the powder, ingestion, and contact with skin or eyes. Although not classified as hazardous, direct contact may cause irritation.[1]
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled, potentially causing respiratory irritation.[1][8] |
| Ingestion | May be harmful if swallowed.[6] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact.[8] |
| Eye Contact | May cause serious eye irritation.[8] |
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Rinse mouth with water.[6]
In all cases, seek medical attention if symptoms persist.[9]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Protocol
-
Ventilation: Ensure adequate ventilation in the work area.[3]
-
Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1]
-
Spill Management: In case of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a labeled hazardous waste container.[10] For liquid spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[10]
Storage Conditions
To ensure the stability of this compound, which is reported to be stable for at least four years, proper storage is essential.[11]
| Parameter | Condition |
| Storage Temperature | -20°C[11] |
| Container | Keep container tightly closed.[1] |
| Environment | Store in a dry and well-ventilated place.[1] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere.[11] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, labeled, and sealed waste container.[10]
-
Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[10]
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it in regular trash or down the drain.[1]
-
Contaminated Labware: Rinse glassware with a suitable solvent, collecting the rinse as hazardous waste. Then, wash the glassware with soap and water.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. L-Histidine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
